7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine
Beschreibung
Eigenschaften
Molekularformel |
C4H5ClN6 |
|---|---|
Molekulargewicht |
172.57 g/mol |
IUPAC-Name |
7-chloro-2,3-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C4H5ClN6/c5-2-1-3(10-11-9-1)8-4(6)7-2/h9,11H,(H3,6,7,8,10) |
InChI-Schlüssel |
JRWDHBRVKDNPSN-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(NNN1)N=C(N=C2Cl)N |
Herkunft des Produkts |
United States |
An In-depth Technical Guide to 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine: Properties, Reactivity, and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its structural features, physicochemical characteristics, reactivity profile, and offers guidance on its safe handling and storage. The information presented herein is intended to support research and development efforts involving this and related molecular scaffolds.
Introduction: The Triazolo[4,5-d]pyrimidine Scaffold
The[1][2][3]triazolo[4,5-d]pyrimidine core is a purine isostere that has garnered considerable attention in the field of drug discovery. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, including enzymes and receptors. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anticancer agents and as inhibitors of key cellular enzymes.[1][2][3][4][5][6][7] The subject of this guide, 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine, represents a key intermediate and a pharmacologically relevant molecule within this class. The presence of a reactive chlorine atom at the 7-position provides a versatile handle for further chemical modification, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
Physicochemical Properties
Table 1: Physicochemical Properties of 7-Chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidin-5-amine
| Property | Value | Source/Comment |
| CAS Number | 88780-84-1 | For the tautomer 7-Chloro-3H-[1][2][3]triazolo[4,5-d]pyrimidin-5-amine.[8][9][10][11] |
| Molecular Formula | C₅H₄ClN₅ | [12][13] |
| Molecular Weight | 169.57 g/mol | [12][13] |
| Appearance | Likely a solid. | Based on related compounds. |
| Melting Point | Not experimentally determined. | Data not found in the searched literature. |
| Boiling Point | Not experimentally determined. | Data not found in the searched literature. |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF.[14] Limited solubility in water and less polar solvents is anticipated.[15][16] | Inferred from the properties of similar heterocyclic compounds.[17][18] |
| pKa | Not experimentally determined. | The triazole and pyrimidine rings, along with the amino group, will have distinct pKa values influencing solubility and biological interactions. |
Note: The information in Table 1 is based on available data for the specified CAS number and general knowledge of related chemical structures. Experimental verification of these properties is recommended.
Spectral Data (Predicted and Inferred)
Specific experimental spectra for 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine are not available in the reviewed literature. However, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the amine protons and any protons on the triazole and pyrimidine rings. The chemical shifts would be influenced by the electron-withdrawing nature of the chloro and nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the five carbon atoms in the bicyclic core. The carbon atom attached to the chlorine would exhibit a characteristic chemical shift.[3]
-
IR Spectroscopy: The infrared spectrum should show characteristic absorption bands for N-H stretching of the amine and ring C-N and C=N bonds.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Chemical Properties and Reactivity
The chemical behavior of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine is largely dictated by the triazolopyrimidine core and the substituents.
Tautomerism
It is important to recognize that 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine can exist in several tautomeric forms. The proton on the triazole ring can reside on different nitrogen atoms, and the amino group can exist in equilibrium with its imino form. The predominant tautomer will depend on the solvent and the solid-state packing. The CAS number 88780-84-1 refers to the 3H-tautomer.
Caption: Tautomeric forms of 7-Chloro-triazolo[4,5-d]pyrimidin-5-amine.
Reactivity of the 7-Chloro Group
The chlorine atom at the 7-position of the triazolo[4,5-d]pyrimidine ring is susceptible to nucleophilic substitution. This reactivity is a key feature for the chemical utility of this compound, allowing for the introduction of a wide range of functional groups.
Caption: General scheme of nucleophilic substitution at the C7 position.
Common nucleophiles that can displace the chloride include:
-
Amines: Reaction with primary or secondary amines leads to the formation of 7-amino-substituted derivatives. This is a widely used strategy to build libraries of compounds for biological screening.[13]
-
Alcohols and Phenols: In the presence of a base, alkoxides and phenoxides can displace the chloride to form ethers.
-
Thiols: Thiolates can be used to introduce sulfur-containing moieties.
The reactivity of the chloro group makes this compound a valuable building block for parallel synthesis and the generation of focused compound libraries.
Stability and Storage
Detailed stability studies for this specific compound are not publicly available. However, based on the general properties of similar heterocyclic compounds, the following recommendations can be made:
-
Storage: The compound should be stored in a cool, dry, and dark place to prevent degradation. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidation and hydrolysis. For the tautomer with CAS number 88780-84-1, storage in a freezer under -20°C in an inert atmosphere is recommended.[8]
-
Hydrolytic Stability: The chloro group may be susceptible to hydrolysis, particularly under basic or acidic conditions, to form the corresponding 7-hydroxy derivative.
-
Thermal Stability: While no specific data is available, heterocyclic compounds of this nature can be sensitive to high temperatures. Thermal decomposition may occur at elevated temperatures.
Synthesis
A common method for the synthesis of 7-Chloro-1H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine involves the diazotization of a corresponding pyrimidine triamine precursor.
Experimental Protocol: Synthesis of 7-Chloro-1H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine[21]
This protocol describes a representative synthesis of the target compound.
Materials:
-
6-chloro-2,4,5-pyrimidinetriamine
-
Isoamyl nitrite
-
Dioxane (freshly purified by passage through basic alumina)
-
Petroleum ether (bp 35-60 °C)
-
Activated carbon
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
A solution of 6-chloro-2,4,5-pyrimidinetriamine (10.94 g, 0.0686 mol) and isoamyl nitrite (9.20 ml, 0.0686 mol) in dioxane (500 ml) is prepared in a flask equipped with a stirrer and a nitrogen inlet.[19]
-
The reaction mixture is heated under a nitrogen atmosphere with stirring for 2 hours at 90°C.[19]
-
After heating, the reaction mixture is cooled to room temperature.[19]
-
Activated carbon is added to the cooled mixture, and it is filtered.[19]
-
The filtrate is concentrated under reduced pressure to a volume of approximately 150 ml.[19]
-
Petroleum ether (250 ml) is added to the concentrated solution to precipitate the product.[19]
-
The precipitate is collected by filtration, washed with petroleum ether (50 ml), and dried in vacuo over P₂O₅ at 40°C for 16 hours to yield the crude product.[19]
Caption: Workflow for the synthesis of 7-Chloro-1H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine.
Safety and Handling
Specific toxicology data for 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. The following guidelines are based on safety data for related chloro- and amino-substituted heterocyclic compounds.[2][20]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are essential.
-
Body Protection: A laboratory coat should be worn. For larger quantities or in case of potential exposure, additional protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of generating dust or aerosols, a respirator with an appropriate filter should be used.
Handling:
-
Avoid inhalation of dust or vapors.[2]
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure, seek immediate medical advice and show the safety data sheet or product label if available.
Conclusion
7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine is a valuable heterocyclic compound with significant potential in drug discovery and medicinal chemistry. Its key feature is the reactive 7-chloro substituent, which allows for diverse functionalization to explore structure-activity relationships. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its expected physicochemical properties, reactivity, and handling based on the available information for its tautomer and related analogs. Researchers working with this compound should exercise appropriate caution and are encouraged to perform their own characterization to confirm its properties.
References
-
Discovery of[1][2][3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. (2017). ACS Medicinal Chemistry Letters. [Link]
-
Discovery of[1][2][3]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. (2020). Acta Pharmaceutica Sinica B. [Link]
-
Discovery of[1][2][3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. (2017). National Center for Biotechnology Information. [Link]
-
[Triazolo[4,5-d]pyrimidines. I. On the reaction of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with nucleophile (author's transl)]. (1979). Yakugaku Zasshi. [Link]
-
7-chloro-[1][2]triazolo[4,3-c]pyrimidin-8-amine. Molport. [Link]
-
N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. (2021). MDPI. [Link]
-
PRACTICAL SYNTHESIS OF 1-SUBSTITUTED 5-AMINOPYRAZOLO[4,3-d]PYRIMIDIN-7-ONES USING INTRAMOLECULAR FRIEDEL-CRAFTS TYPE CYCLIZATION. (2021). HETEROCYCLES. [Link]
-
Synthesis of (D) 7-Chloro-1H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine. PrepChem. [Link]
-
Multivalent mercaptan-. Asahi Chemical Co., Ltd.. [Link]
-
Functional Materials. TOSOH FINECHEM. [Link]
-
Products list of Katsura Chemical. Katsura Chemical. [Link]
-
7-chloro-[1][2]triazolo[4,3-c]pyrimidin-8-amine. NextSDS. [Link]
-
7-Chloro[1][2]triazolo[4,3-c]pyrimidin-5-amine. NextSDS. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020). American Chemical Society. [Link]
-
Novel[1][2][3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. (2020). PubMed. [Link]
-
3H-1,2,3-Triazolo[4,5-d]pyriMidin-5-aMine, 7-chloro-. NextSDS. [Link]
-
Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2016). ResearchGate. [Link]
-
Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidine. Lirias. [Link]
-
Effects of ethanol and dimethyl sulfoxide on solubility and cytotoxicity of the resin monomer triethylene glycol dimethacrylate. (2012). PubMed. [Link]
-
Synthesis and Anti-tumor Activities of Novel[1][2]triazolo[1,5-a]pyrimidines. (2007). MDPI. [Link]
-
Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (2024). Current Medicinal Chemistry. [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]
-
Novel 3-aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines with high affinity toward A1 adenosine receptors. (1997). PubMed. [Link]
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. (2025). Jurnal UPI. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2019). MDPI. [Link]
-
1H-Pyrazolo[4,3-d]pyrimidin-7-amine. NIST WebBook. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). eScholarship.org. [Link]
-
Synthesis of 7-chloro-substituted oxazolo[4,5-d]pyrimidines 5a/5b. ResearchGate. [Link]
-
Investigations on 5,6,7,8-tetrahydro-[1][2]triazolo[1,2-a]pyridazin-1-amines and related compounds: synthesis, chemical behavio. (2019). IMR Press. [Link]
-
Design, synthesis and biological evaluation of 2,5-diaryloxazolo[4,5-d]pyrimidin-7-ylamines as selective cytotoxic agents against HeLa cells. (2026). Beilstein Journal of Organic Chemistry. [Link]
-
Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2025). MDPI. [Link]
-
Novel[1][2][3]triazoles,[1][2][3]triazolo[4,5-d]Pyrimidines, and Some of Their Glycoside Derivatives. Semantic Scholar. [Link]
-
Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. (2021). MDPI. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. sharpchem.co.jp [sharpchem.co.jp]
- 3. gkfinechem.com [gkfinechem.com]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [edgccjournal.org]
- 7. escholarship.org [escholarship.org]
- 8. 88780-84-1|7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine|BLD Pharm [bldpharm.com]
- 9. nextsds.com [nextsds.com]
- 10. nextsds.com [nextsds.com]
- 11. nextsds.com [nextsds.com]
- 12. Multivalent mercaptan- | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]
- 13. chemscene.com [chemscene.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effects of ethanol and dimethyl sulfoxide on solubility and cytotoxicity of the resin monomer triethylene glycol dimethacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. toku-e.com [toku-e.com]
- 18. Common Solvents Used in Organic Chemistry: Table of Properties [organicchemistrydata.org]
- 19. prepchem.com [prepchem.com]
- 20. unicon.co.jp [unicon.co.jp]
7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine (CAS 88780-84-1): Technical Guide & Synthesis Workflow
Introduction and Pharmacological Significance
In the landscape of rational drug design, purine isosteres serve as foundational scaffolds for developing antiviral and antineoplastic agents. 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine (CAS 88780-84-1), commonly referred to in literature as 2-amino-6-chloro-8-azapurine , is a highly reactive, structurally critical intermediate[1].
The strategic replacement of the C-8 carbon in the purine ring with a nitrogen atom creates an 8-azapurine pharmacophore. This bioisosteric modification alters the electron density and hydrogen-bonding network of the molecule, effectively rendering the resulting nucleoside analogs resistant to enzymatic degradation by purine nucleoside phosphorylase (PNP)[2]. Consequently, derivatives synthesized from this core—such as carbocyclic 8-azaguanosine analogs—exhibit extended half-lives and have been extensively investigated for their potent antiviral and chemotherapeutic properties[3],[4].
Chemical Identity & Physicochemical Profiling
To ensure standardization across synthetic workflows, the physicochemical properties and nomenclature of the compound are summarized below[5].
Table 1: Chemical Identity and Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine |
| CAS Number | 88780-84-1 |
| Common Synonyms | 2-amino-6-chloro-8-azapurine; 5-Amino-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
| Molecular Formula | C4H3ClN6 |
| Molecular Weight | 170.56 g/mol |
| Structural Class | 8-Azapurine derivative / Triazolopyrimidine |
| Storage Conditions | Inert atmosphere (N₂/Ar), protect from light, store at -20°C |
Structural Biology & Mechanistic Causality
The architectural utility of 7-chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine lies in its dual-functional reactivity[6]:
-
Electrophilic C-7 Position: The 7-chloro group (analogous to the 6-position in standard purine numbering) is highly electrophilic. The electron-withdrawing nature of the adjacent triazole ring drastically lowers the lowest unoccupied molecular orbital (LUMO) of the pyrimidine system. This makes the C-7 carbon an ideal target for Nucleophilic Aromatic Substitution ( SNAr ) by amines, thiols, or water, allowing for rapid diversification into 8-azaadenine or 8-azaguanine analogs.
-
Hydrogen-Bonding Competence: The 5-amino group (analogous to the 2-amino group of guanine) remains unreactive during mild SNAr conditions, preserving the critical hydrogen-bond donor required for Watson-Crick base pairing in downstream biological targets.
Validated Synthesis Workflow (Self-Validating Protocol)
The synthesis of the triazolopyrimidine core relies on the non-aqueous diazotization of a pyrimidinetriamine precursor, followed by spontaneous intramolecular cyclization[1],[7].
Fig 1: Non-aqueous diazotization and cyclization workflow yielding CAS 88780-84-1.
Step-by-Step Methodology: Core Synthesis
Reference Protocol adapted from US Patent 5126345[1],[7].
-
Solvent Purification: Pass 500 mL of 1,4-dioxane through a column of basic alumina immediately prior to use.
-
Causality: Dioxane readily forms peroxides and accumulates acidic impurities upon storage. Basic alumina removes these contaminants, preventing the explosive degradation of the transient diazonium intermediate and suppressing unwanted side reactions.
-
-
Reagent Assembly: In a dry reaction vessel flushed with nitrogen, dissolve 10.94 g (0.0686 mol) of 6-chloro-2,4,5-pyrimidinetriamine in the purified dioxane. Add 9.20 mL (0.0686 mol) of isoamyl nitrite.
-
Causality: Isoamyl nitrite is utilized instead of the traditional aqueous NaNO2/HCl system. Operating in an anhydrous, aprotic solvent prevents the premature hydrolysis of the highly labile 7-chloro group, which would otherwise convert to a hydroxyl group in water.
-
-
Cyclization: Heat the mixture with continuous stirring at 90°C for 2 hours.
-
Causality: The thermal energy drives the intramolecular nucleophilic attack of the adjacent 4-amino group onto the newly formed diazonium species at the 5-position, closing the 1,2,3-triazole ring.
-
-
Decolorization & Filtration: Cool the reaction to room temperature, add activated carbon, stir briefly, and filter.
-
Causality: Diazotization reactions frequently generate highly conjugated, colored polymeric byproducts. Carbon treatment ensures a high-purity intermediate without the need for column chromatography.
-
-
Precipitation & Isolation: Concentrate the filtrate under reduced pressure to ~150 mL. Add 250 mL of petroleum ether (bp 35-60°C). Filter the resulting precipitate, wash with 50 mL of petroleum ether, and dry in vacuo over P2O5 at 40°C for 16 hours.
-
Causality: The non-polar anti-solvent forces the precipitation of the polar triazolopyrimidine. Drying over P2O5 ensures the product is strictly anhydrous, a mandatory requirement for subsequent downstream glycosylation. (Typical Yield: 9.23 g, ~79%)[1].
-
Downstream Application: Nucleoside Analog Assembly
Once synthesized, CAS 88780-84-1 serves as the starting material for active pharmaceutical ingredients (APIs), specifically 8-azaguanosine analogs[4].
Fig 2: Downstream conversion of CAS 88780-84-1 into 8-azapurine nucleoside analogs.
Step-by-Step Methodology: API Assembly
-
N-Alkylation: React the triazolopyrimidine core with a protected cyclopentyl or ribosyl halide donor in the presence of a mild base (e.g., K2CO3 ) in DMF. The reaction typically occurs at the N-1 or N-2 position of the triazole ring.
-
Nucleophilic Aromatic Substitution ( SNAr ): Treat the N-alkylated intermediate with an aqueous acid or base (e.g., 1N HCl).
-
Deprotection: Remove any hydroxyl protecting groups (such as acetonides or acetyl esters) using standard acidic or basic conditions to yield the final carbocyclic or ribosyl 8-azaguanosine analog.
Quantitative Data Presentation
Table 2: Reaction Parameters and Yield Optimization Summary
| Reaction Step | Reagents / Solvents | Temp / Time | Typical Yield | Mechanistic Purpose |
| Diazotization | Isoamyl nitrite, Dioxane | 90°C, 2 hrs | ~79% (Crude) | Generates NO+ in anhydrous conditions to prevent C-7 hydrolysis[1]. |
| Purification | Activated Carbon, Pet. Ether | Room Temp | High Purity | Removes polymeric byproducts; forces precipitation of the polar core[1]. |
| N-Alkylation | K2CO3 , Alkyl Halide, DMF | 60°C, 12 hrs | Variable | Attaches the ribosyl or cyclopentyl moiety to the triazole ring[4]. |
| SNAr (Hydrolysis) | 1N HCl or NaOH (aq) | Reflux, 4 hrs | >75% | Displaces the 7-chloro group to form the 8-azaguanine 7-oxo structure[6]. |
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 88780-84-1|7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine|BLD Pharm [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2' and 3'- substituted cyclobutyl nucleoside analogs for the treatment of viral infections and abnormal cellular proliferation - Patent US-2006223835-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Triazolopyrimidine Scaffold: A Technical Blueprint for Discovery, Synthesis, and Therapeutic Application
Executive Summary
Triazolopyrimidines represent a highly privileged class of nitrogen-rich heterocyclic pharmacophores. Characterized by the fusion of a five-membered triazole ring with a six-membered pyrimidine ring, these compounds act as excellent bioisosteres for purines, enabling them to interface with a vast array of biological targets 1. Among the eight possible isomeric configurations, the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is the most thermodynamically stable and extensively utilized in medicinal chemistry [[2]](). This technical guide explores the mechanistic pathways, structure-activity relationships (SAR), and self-validating synthetic protocols required to leverage this scaffold in modern drug discovery.
Mechanistic Pathways and Target Engagement
The versatility of the triazolopyrimidine core is demonstrated by its broad-spectrum efficacy, ranging from anti-malarial to anti-cancer applications. As an application scientist, understanding how these molecules engage their targets is critical before initiating any synthetic campaign.
Anti-Malarial Activity (PfDHODH Inhibition)
A breakthrough in malaria drug discovery was the identification of triazolopyrimidines (e.g., DSM1 and DSM74) as potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) [[3]](). Because the malaria parasite lacks pyrimidine salvage pathways, it relies entirely on de novo biosynthesis. By competitively binding to the ubiquinone site of PfDHODH, triazolopyrimidines halt the production of orotate, effectively starving the parasite of the nucleotides required for DNA and RNA synthesis 3.
Fig 1: Triazolopyrimidine MoA: Inhibition of PfDHODH blocking parasite pyrimidine biosynthesis.
Anti-Tubercular and Anti-Cancer Efficacy
Triazolopyrimidines have also been optimized to target aerobic respiration in Mycobacterium tuberculosis. Modifications at the C-5 position, particularly the introduction of heteroaromatic rings like methyl furan or thiophene, yield sub-micromolar minimum inhibitory concentrations (MIC < 1 μM) with minimal host cytotoxicity 4. In oncology, novel pyrazolo[4,3-e][1,2,4]triazolopyrimidine derivatives exhibit targeted cytotoxicity against cancer cell lines expressing high levels of wild-type epidermal growth factor receptor (EGFR), such as HeLa and HCC1937 cells 5.
Structure-Activity Relationship (SAR) Data
Rational drug design relies on iterative core modifications. The table below synthesizes recent quantitative data driving lead optimization across different therapeutic areas.
Table 1: Pharmacological Activities and SAR of Triazolopyrimidine Derivatives
| Compound Class / Core Modification | Target / Disease | Key Findings (IC₅₀ / MIC) | Ref |
| C-5 Methyl furan / Thiophene | M. tuberculosis | MIC < 1 μM, excellent selectivity (CC₅₀ > 100 μM) | 4 |
| C-7 Substituted Aniline (DSM74) | P. falciparum (PfDHODH) | IC₅₀ < 100 nM, superior in vivo plasma exposure | 3 |
| 5,7-diaryl-TP-6-amines | α-glucosidase (Diabetes) | IC₅₀ = 24.32 ± 0.18 μM (superior to Acarbose) | 6 |
| Pyrazolo[4,3-e]triazolopyrimidines | EGFR (Cancer) | High antiproliferative activity (HeLa, HCC1937) | 5 |
Rational Synthesis & Self-Validating Experimental Protocols
To synthesize a diverse library of C-7 substituted [1,2,4]triazolo[1,5-a]pyrimidines, a robust, three-step methodology is employed. As an application scientist, I emphasize that understanding the thermodynamic drivers and implementing in-process analytical controls are non-negotiable for reproducible yields.
Fig 2: Three-step synthetic workflow for C-7 substituted [1,2,4]triazolo[1,5-a]pyrimidines.
Step-by-Step Methodology: Synthesis of C-7 Substituted Triazolopyrimidines
Step 1: Annulation to 7-Hydroxytriazolopyrimidine
-
Procedure: Charge a round-bottom flask with 3-amino-1,2,4-triazole (1.0 eq) and an appropriate 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1.1 eq) in glacial acetic acid. Reflux the mixture at 100–120 °C for 12–16 hours 7.
-
Causality: Acetic acid acts dually as a solvent and a protic catalyst. It protonates the carbonyl oxygen, increasing its electrophilicity and driving the nucleophilic attack of the exocyclic amine of the triazole. The elevated temperature provides the thermodynamic push for subsequent dehydration and ring closure 7.
-
Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the ninhydrin-active primary amine spot disappears. Confirm the intermediate via LC-MS (ESI+), looking for the [M+H]⁺ peak corresponding to the lactam tautomer.
Step 2: Chlorination to 7-Chlorotriazolopyrimidine
-
Procedure: Isolate the intermediate and resuspend in neat phosphorus oxychloride (POCl₃). Heat to 80–100 °C for 2 hours 4.
-
Causality: POCl₃ converts the C-7 hydroxyl (lactam) group into a highly electrophilic chloride. This step is essential because the hydroxyl group is a poor leaving group for nucleophilic aromatic substitution (SNAr). The chloride acts as an excellent leaving group for the final diversification step 4.
-
Self-Validation: Quench a 10 μL reaction aliquot in 1 mL of cold methanol. LC-MS analysis should reveal the characteristic 3:1 isotopic pattern (M / M+2) indicative of a mono-chlorinated species.
Step 3: SNAr Diversification
-
Procedure: Dissolve the 7-chlorotriazolopyrimidine (1.0 eq) in N-Methyl-2-pyrrolidone (NMP). Add the desired amine (1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir at 80–100 °C for 4–8 hours 7.
-
Causality: NMP is chosen as a highly polar aprotic solvent because it heavily solvates the cations while leaving the amine nucleophile "naked" and highly reactive. It also stabilizes the negatively charged Meisenheimer complex transition state during the SNAr mechanism 7.
-
Self-Validation: Purify the crude mixture via preparative reverse-phase HPLC. Validate the final structure using ¹H-NMR (DMSO-d₆); the appearance of a broad exchangeable singlet (approx. 8.0–10.0 ppm) confirms the secondary amine linkage at C-7.
References
-
The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC. National Institutes of Health. 7
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock - Jurnal UPI.
-
New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters. ACS Publications. 4
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - MDPI.5
-
Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects | Bentham Science Publishers. 2
-
Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects | Request PDF - ResearchGate.1
-
Identification of novel triazolopyrimidines as potent α-glucosidase inhibitor through design, synthesis, biological evaluations, and computational analysis - PMC. National Institutes of Health. 6
-
Lead-optimization of aryl and aralkyl amine based triazolopyrimidine inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase with antimalarial activity in mice - PMC. National Institutes of Health. 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents [mdpi.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Biological Significance of the Triazolopyrimidine Scaffold: A Technical Whitepaper on Purine Bioisosterism and Multi-Target Drug Discovery
Executive Summary
The triazolopyrimidine (TP) scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a highly versatile template for drug discovery. Comprising a fused bicyclic system of a triazole and a pyrimidine ring, the scaffold exhibits eight isomeric structures, with the 1,2,4-triazolo[1,5-a]pyrimidine isomer being the most thermodynamically stable and pharmacologically relevant[1].
As a Senior Application Scientist navigating lead optimization, understanding the structural rationale behind the TP scaffold is critical. Its biological significance primarily stems from its function as a purine bioisostere[2]. By mimicking endogenous purines (adenine and guanine), TP derivatives can effectively intercalate into the nucleotide-binding pockets of various enzymes and receptors. However, their altered electron density and unique nitrogen placement provide distinct hydrogen bond donor/acceptor profiles, allowing them to evade native resistance mechanisms and achieve superior target selectivity.
Key Therapeutic Targets & Mechanistic Pathways
ATP-Competitive Kinase Inhibition (Oncology)
Kinase dysregulation is a hallmark of oncogenesis. TP derivatives have demonstrated profound efficacy as multikinase inhibitors, specifically targeting the ATP-binding cleft of kinases such as CDK2, EGFR, and VEGFR2[3].
The Mechanistic Causality: The nitrogen atoms within the triazolo[1,5-a]pyrimidine core form critical hydrogen bonds with the amino acid residues in the hinge region of the kinase. For instance, specific sulphonamide-substituted TP derivatives have been engineered to inhibit CDK2 with an IC50 of 120 nM, exhibiting a remarkable 167-fold selectivity over the structurally similar glycogen synthase kinase-3β (GSK-3β)[4]. Furthermore, hybrid TP compounds have shown potent multi-target suppression against EGFR and HER-2, achieving low nanomolar IC50 values (0.087 μM and 0.078 μM, respectively)[5].
Fig 1: Mechanism of ATP-competitive kinase inhibition by triazolopyrimidine scaffolds.
Dihydroorotate Dehydrogenase (DHODH) Inhibition (Infectious Diseases)
In the context of malaria, the TP scaffold has validated Plasmodium falciparum DHODH (PfDHODH) as a highly druggable target[6]. P. falciparum lacks pyrimidine salvage pathways and relies entirely on de novo biosynthesis. DHODH catalyzes the rate-limiting fourth step: the oxidation of dihydroorotate to orotic acid.
The Mechanistic Causality: TP inhibitors, such as the clinical candidate DSM265 and its optimized successor DSM421, do not bind to the active site; instead, they bind to the ubiquinone (CoQ) reduction site of the enzyme[7]. By blocking the electron transfer to CoQ, the enzyme cannot regenerate its FMN cofactor, halting pyrimidine synthesis and inducing parasite death. These compounds exhibit extreme species selectivity (>5000-fold over human DHODH) due to structural divergences in the mammalian ubiquinone channel[6].
Tubulin Polymerization Inhibition
Beyond nucleotide mimicry, specific 2-anilino triazolopyrimidines act as potent microtubule-destabilizing agents. They bind directly to the colchicine site at the interface of α- and β-tubulin, inhibiting tubulin assembly with up to 3-fold greater potency than the natural product combretastatin A-4 (CA-4)[8].
Quantitative Activity Profiles
To benchmark the pharmacological versatility of the TP scaffold, the following table summarizes the quantitative binding affinities and functional potencies of key derivatives across different therapeutic modalities.
| Compound / Derivative | Primary Target | IC50 / Ki Value | Disease Indication | Reference |
| Sulphonamide TP (111) | CDK2 | IC50 = 120 nM | Oncology | [4] |
| TP Derivative 12b | EGFR | IC50 = 2.19 μM | Oncology | [3] |
| TP Hybrid 13c | EGFR / HER-2 | IC50 = 0.087 μM / 0.078 μM | Oncology | [5] |
| DSM265 | PfDHODH | Ki = 15 nM | Malaria | [6] |
| 2-Anilino TP (Cmpd 4) | Tubulin (Colchicine site) | IC50 = 1.1 μM | Oncology | [8] |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following step-by-step methodologies are designed as self-validating systems. They include built-in orthogonal checks to confirm causality rather than mere correlation.
Protocol A: ATP-Competitive Kinase Inhibition Profiling
Objective: Determine the IC50 of a novel TP derivative against EGFR and definitively prove an ATP-competitive mechanism.
-
Enzyme Reaction Setup: Incubate recombinant human EGFR with a fluorescently labeled peptide substrate and a titration series of the TP inhibitor (0.1 nM to 100 μM).
-
ATP Addition at Km : Initiate the reaction by adding ATP exactly at its predetermined Michaelis constant ( Km ) concentration.
-
Causality: Testing at the Km balances assay sensitivity with physiological relevance. It allows the detection of competitive inhibitors without the signal being outcompeted by saturating ATP levels.
-
-
Detection via ADP-Glo: Terminate the reaction and quantify ADP production using a luminescence-based assay.
-
Causality: Measuring ADP directly avoids false positives caused by the intrinsic fluorescence or quenching properties of the TP compounds themselves.
-
-
Orthogonal Validation (Mechanism Check): Repeat the exact assay, but increase the ATP concentration to 10×Km .
-
Self-Validation: If the compound is a true purine bioisostere competing for the ATP pocket, the apparent IC50 will shift significantly higher (rightward shift on the dose-response curve). If the IC50 remains unchanged, the compound is an allosteric inhibitor, refuting the purine-mimicry hypothesis.
-
Protocol B: Target-Based PfDHODH Screening & Phenotypic Rescue
Objective: Identify selective PfDHODH inhibitors and validate that parasite death is exclusively caused by on-target DHODH inhibition.
-
In Vitro DCIP Reduction Assay: Combine recombinant PfDHODH, dihydroorotate, decylubiquinone (CoQ analog), and 2,6-dichloroindophenol (DCIP) in an assay buffer. Add the TP inhibitor.
-
Causality: As DHODH oxidizes dihydroorotate, it reduces CoQ, which in turn reduces DCIP. The loss of DCIP absorbance at 600 nm provides a direct, real-time kinetic readout of enzyme activity[6].
-
-
Mammalian Counter-Screen: Screen hits against recombinant human DHODH.
-
Self-Validation: Discard any compound with <1000-fold selectivity. This ensures the TP scaffold is exploiting the unique Plasmodium ubiquinone-binding pocket, predicting a wide therapeutic index in vivo.
-
-
Phenotypic Rescue Assay (Whole-Cell): Treat P. falciparum-infected erythrocytes with the TP hit. In a parallel control well, treat the cells but supplement the culture medium with transgenic yeast DHODH (yDHODH) or excess exogenous orotate.
-
Self-Validation: If the TP compound kills the wild-type parasite but the parasite survives in the supplemented well, it proves the compound's lethality is exclusively due to pyrimidine starvation via DHODH inhibition. If the supplemented parasite still dies, the compound possesses off-target cytotoxicity.
-
Fig 2: Self-validating screening workflow for triazolopyrimidine DHODH inhibitors.
Conclusion
The triazolopyrimidine scaffold represents a masterclass in rational drug design. By leveraging purine bioisosterism, medicinal chemists can deploy this core structure to target a vast array of ATP- and nucleotide-dependent enzymes. The integration of rigorous, self-validating screening protocols ensures that the mechanistic causality of these compounds is proven early in the pipeline, accelerating the development of highly selective therapies for oncology and infectious diseases.
References
-
[3] Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. PubMed (NIH).[Link]
-
[1] Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry.[Link]
-
[2] 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC (NIH).[Link]
-
[4] Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR. ResearchGate.[Link]
-
[5] Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Publishing.[Link]
-
[7] A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria. PMC (NIH).[Link]
-
[6] Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum. PMC (NIH).[Link]
-
[8] Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI.[Link]
Sources
- 1. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [edgccjournal.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06704E [pubs.rsc.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
IUPAC Nomenclature and Structural Elucidation of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine: A Comprehensive Technical Guide
Executive Summary
The compound 7-Chloro-1H-triazolo[4,5-d]pyrimidin-5-amine (CAS: 88780-84-1) is a critical 8-azapurine intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including P2Y12 receptor antagonists like Ticagrelor. In various commercial chemical databases, this molecule is frequently listed under the synonymous misnomer 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine.
This whitepaper deconstructs the systematic IUPAC nomenclature of this fused heterocyclic system, resolves the algorithmic anomaly responsible for the "2,6-dihydro" misnomer, and provides a field-proven, self-validating synthetic methodology for its preparation.
Deconstructing the IUPAC Nomenclature
The nomenclature of fused heterocycles is governed by strict hierarchical rules outlined in the IUPAC Blue Book (P-25.2.2.4) . The construction of the name relies on identifying the base component, mapping the fusion geometry, and assigning the lowest possible locants to the heteroatoms.
Base Component and Fusion Geometry
-
Base Selection: The molecule consists of a 6-membered pyrimidine ring fused to a 5-membered 1,2,3-triazole ring. According to IUPAC rules, when two nitrogenous rings are fused, the larger ring takes precedence. Thus, pyrimidine is the base component.
-
Fusion Lettering: The bonds of the base pyrimidine ring are lettered sequentially: 1,2 (a), 2,3 (b), 3,4 (c), 4,5 (d). The triazole ring is fused at the 4,5-position of the pyrimidine ring, yielding the fusion descriptor [4,5-d] .
Peripheral Numbering Algorithm
To number the fused system, the molecule is oriented with the maximum number of rings on a horizontal axis. Numbering begins at a peripheral atom not engaged in ring fusion and proceeds to give the heteroatoms the lowest locant set.
-
Path A (Starting at Triazole N1): Yields heteroatom locants at 1, 2, 3, 4, 6 .
-
Path B (Starting at Pyrimidine N6): Yields heteroatom locants at 1, 3, 4, 5, 6 .
Comparing the sets, Path A is superior because the second term (2) is lower than Path B's second term (3). Consequently, the amino group (-NH₂) is located at carbon 5 , and the chlorine atom (-Cl) is located at carbon 7 .
Caption: IUPAC numbering algorithm for 1H-triazolo[4,5-d]pyrimidine derivatives.
The "2,6-dihydro" Algorithmic Anomaly
The prompt's specific nomenclature—7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine—is a known algorithmic artifact found in several supplier databases.
Causality of the Misnomer: The established molecular formula for CAS 88780-84-1 is C₄H₃ClN₆ . The three protons are fully accounted for by the primary amine (-NH₂) and the single triazole proton (1H tautomer). A true "2,6-dihydro" derivative would require a formula of C₄H₅ClN₆ , indicating a loss of aromaticity via the addition of two hydrogens at N2 and N6.
This misnomer arises when automated chemical drawing software (e.g., legacy SMILES parsers) misinterprets specific Kekulé resonance structures of the 8-azapurine core. When forced to localize double bonds, the algorithm incorrectly assigns sp³ hybridization to the N2 and N6 atoms to satisfy valency, appending the "dihydro" prefix. In reality, the molecule exists as a fully conjugated, aromatic 10-π electron system.
Table 1: Physicochemical and Nomenclature Data
| Property | Value / Descriptor |
| Systematic IUPAC Name | 7-Chloro-1H-triazolo[4,5-d]pyrimidin-5-amine |
| Database Misnomer | 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine |
| CAS Registry Number | 88780-84-1 |
| Molecular Formula | C₄H₃ClN₆ |
| Molecular Weight | 170.56 g/mol |
| Core Scaffold | 8-Azapurine |
Synthetic Methodology & Mechanistic Insights
The synthesis of 7-Chloro-1H-triazolo[4,5-d]pyrimidin-5-amine relies on the diazotization and subsequent intramolecular annulation of an ortho-diamine precursor .
Mechanistic Causality: Standard diazotization utilizing aqueous sodium nitrite (NaNO₂) and hydrochloric acid is strictly avoided here. The 7-chloro position of the highly electron-deficient azapurine system is extremely susceptible to nucleophilic aromatic substitution (S_NAr). Aqueous conditions would rapidly hydrolyze the 7-chloro group to a 7-hydroxy group (yielding an 8-azaguanine analog). To prevent this, isoamyl nitrite is employed as an organic source of the nitrosonium ion (NO⁺) in an anhydrous solvent (dioxane) .
Caption: Synthetic workflow and anhydrous cyclization mechanism for the target azapurine.
Experimental Protocol
This protocol is designed as a self-validating system. The physical state transitions act as internal quality gates to ensure the integrity of the highly sensitive 7-chloro substituent.
Step-by-Step Methodology:
-
Preparation of the Reaction Matrix:
-
Suspend 6-chloro-2,4,5-pyrimidinetriamine (1.0 eq, e.g., 10.94 g, 0.0686 mol) in 500 mL of anhydrous dioxane.
-
Critical Step: The dioxane must be freshly purified by passage through basic alumina to remove trace peroxides and water, ensuring the survival of the chloro substituent.
-
-
Anhydrous Diazotization:
-
Add isoamyl nitrite (1.0 eq, 9.20 mL, 0.0686 mol) to the suspension.
-
Heat the reaction mixture under a strict nitrogen atmosphere with continuous stirring to 90°C for 2 hours.
-
Self-Validation: The reaction will undergo a distinct color shift as the diazonium intermediate forms and rapidly cyclizes. The nitrogen atmosphere prevents oxidative degradation of the electron-rich triamine precursor.
-
-
Purification and Annulation Workup:
-
Cool the reaction mixture to room temperature. Treat with activated carbon to sequester highly colored, polymeric pyrimidine oxidation byproducts, then filter through a Celite pad.
-
Concentrate the filtrate under reduced pressure to approximately 150 mL.
-
-
Selective Precipitation:
-
Add 250 mL of petroleum ether (bp 35-60°C) to the concentrated solution.
-
Self-Validation: Petroleum ether acts as an orthogonal solubility gate. Unreacted isoamyl nitrite and non-polar degradation products remain highly soluble in the ether layer, forcing only the highly polar, hydrogen-bonded triazolopyrimidine core to precipitate.
-
-
Isolation and Desiccation:
-
Filter the precipitate, wash with an additional 50 mL of petroleum ether, and dry in vacuo over phosphorus pentoxide (P₂O₅) at 40°C for 16 hours.
-
Causality: P₂O₅ is a potent desiccant required to remove trace moisture, preventing slow solid-state hydrolysis of the 7-chloro group during storage.
-
References
-
Title: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 Source: Royal Society of Chemistry / IUPAC URL: [Link]
- Title: US Patent 5,126,345 - Bis(hydroxymethyl)
-
Title: Synthesis of (D) 7-Chloro-1H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine Source: PrepChem Database URL: [Link]
-
Title: 3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine (CAS 1123-54-2) Source: CAS Common Chemistry URL: [Link]
Introduction: The Triazolo[4,5-d]pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to Triazolo[4,5-d]pyrimidines: From Synthesis to Therapeutic Applications
The triazolo[4,5-d]pyrimidine ring system is a fused heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Structurally, it can be considered a purine isostere, where a nitrogen atom in the imidazole portion of the purine ring is replaced. This structural mimicry of endogenous purines, such as adenine and guanine, allows molecules based on this scaffold to interact with a wide array of biological targets, including kinases, polymerases, and other enzymes that recognize purine-based substrates.
This inherent biological relevance has established the triazolo[4,5-d]pyrimidine core as a "privileged scaffold." This term refers to molecular frameworks that are capable of providing ligands for more than one type of biological receptor or enzyme, often leading to the development of potent and selective therapeutic agents. The versatility of this scaffold is demonstrated by the broad spectrum of pharmacological activities exhibited by its derivatives, including potent anticancer, antiviral, anti-inflammatory, and immunomodulatory properties.[1][2] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of triazolo[4,5-d]pyrimidines, aimed at researchers and professionals in drug development.
Part 1: Synthetic Methodologies for the Triazolo[4,5-d]pyrimidine Scaffold
The construction of the triazolo[4,5-d]pyrimidine core is a critical step in the development of novel therapeutics based on this scaffold. Various synthetic strategies have been developed, often starting from appropriately substituted pyrimidine precursors.
General Synthetic Route: Cyclization of Diaminopyrimidines
A prevalent and effective method for synthesizing the triazolo[4,5-d]pyrimidine ring system involves the cyclization of a 4,5-diaminopyrimidine derivative. A common approach is the diazotization of a 5-aminopyrimidine followed by an intramolecular cyclization. For instance, a 4,6-disubstituted-2-propylpyrimidine-5-amine can be reacted with a primary amine, which is then followed by a cyclization reaction using sodium nitrite in an acidic medium (like acetic acid) to yield the final triazolo[4,5-d]pyrimidine product. This reaction proceeds via the formation of a diazonium salt at the 5-amino position, which is then attacked by the adjacent amino group at the 4-position to form the fused triazole ring.
The versatility of this method allows for the introduction of diverse substituents onto the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of the pharmacological properties of the final compounds.
Caption: General synthesis via diazotization and cyclization.
Representative Experimental Protocol: Synthesis of a Triazolo[4,5-d]pyrimidine Derivative
The following protocol is a representative example of the synthesis of a triazolo[4,5-d]pyrimidine derivative, adapted from methodologies described in the literature.
Step 1: Synthesis of the N-substituted-pyrimidine-4,5-diamine intermediate
-
To a solution of 4,6-dichloro-2-propylpyrimidine-5-amine (1 mmol) in ethanol (20 mL), add the desired primary amine (e.g., furan-2-ylmethanamine, 1.1 mmol).
-
Reflux the reaction mixture for 48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography to obtain the intermediate product.
Step 2: Cyclization to form the Triazolo[4,5-d]pyrimidine core
-
Dissolve the intermediate from Step 1 (1 mmol) in a mixture of acetic acid and water.
-
Cool the solution to 10 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO2, 1.2 mmol) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final triazolo[4,5-d]pyrimidine product.
Part 2: Therapeutic Applications and Mechanisms of Action
The structural similarity of triazolo[4,5-d]pyrimidines to endogenous purines allows them to interact with a wide range of biological targets, leading to diverse therapeutic applications.
Anticancer Activity
The triazolo[4,5-d]pyrimidine scaffold is a cornerstone in the development of novel anticancer agents, with derivatives demonstrating efficacy through multiple mechanisms of action.
2.1.1 Kinase Inhibition Many triazolo[4,5-d]pyrimidine derivatives function as potent kinase inhibitors.
-
GCN2 Kinase: This kinase is a key component of the integrated stress response (ISR), which is often activated in cancer cells to promote survival under stressful conditions. Triazolo[4,5-d]pyrimidine-based inhibitors have been shown to potently inhibit GCN2, leading to reduced growth of leukemia cells.[3][4] These compounds were validated as effective chemical probes with IC50 values less than 150 nM for the inhibition of eIF2α phosphorylation in cellular assays.[3][4] However, some of these initial compounds suffered from poor solubility, highlighting an area for further optimization.[3]
-
EGFR Kinase: The epidermal growth factor receptor (EGFR) is a well-established target in oncology. Molecular docking studies have shown that certain triazolo[4,5-d]pyrimidine derivatives can bind effectively to the EGFR kinase domain, and subsequent in-vitro testing confirmed their cytotoxic activity against cancer cell lines like HepG-2 and MCF-7.[5][6]
-
WRN Helicase: Werner syndrome RecQ helicase (WRN) has been identified as a synthetic lethal target in tumors with microsatellite instability (MSI). A series of triazolo-pyrimidine derivatives were developed as WRN inhibitors, with lead compounds showing excellent inhibitory activity (IC50 = 16.1 nM) and high selectivity for MSI cancer cell lines over microsatellite stable (MSS) cell lines.[7]
2.1.2 Epigenetic Regulation
-
LSD1 Inhibition: Lysine-specific demethylase 1 (LSD1) is overexpressed in many cancers and plays a crucial role in tumorigenesis.[8] Novel[3][9][10]triazolo[4,5-d]pyrimidine derivatives have been identified as reversible LSD1 inhibitors, with potent compounds achieving an IC50 of 0.564 μM.[8][11] Inhibition of LSD1 in cancer cells by these compounds led to a suppression of cell migration.[8][11]
2.1.3 Other Anticancer Mechanisms
-
USP28 Inhibition: Ubiquitin-specific peptidase 28 (USP28) is implicated in the progression of various cancers. A new class of[3][9][10]triazolo[4,5-d]pyrimidines was discovered to be potent USP28 inhibitors, with a lead compound exhibiting an IC50 of 1.10 µM and a Kd of 40 nM.[12] These inhibitors were shown to induce USP28 degradation and inhibit proliferation and the epithelial-mesenchymal transition (EMT) in gastric cancer cells.[12]
-
Induction of Apoptosis: Several studies have reported that triazolo[4,5-d]pyrimidine derivatives containing a hydrazone moiety can induce apoptosis in cancer cells.[13][14] These compounds were found to increase cellular reactive oxygen species (ROS) content, decrease mitochondrial membrane potential, and activate caspases, ultimately leading to programmed cell death.[13][14]
| Compound Type | Target | Mechanism of Action | Cancer Cell Lines | Reported Potency (IC50) |
| Hydrazone Derivatives | Apoptosis Induction | Increase ROS, Suppress EGFR | PC3 (Prostate) | 26.25 nM[13] |
| Thienopyrimidine Hybrids | EGFR Kinase | Inhibition of EGFR signaling | HepG-2, MCF-7 | Activity comparable to Doxorubicin[5][6] |
| N/A | GCN2 Kinase | Inhibition of Integrated Stress Response | Leukemia Cell Lines | < 150 nM (cellular)[3][4] |
| N/A | LSD1 | Inhibition of histone demethylation | MGC-803 (Gastric) | 0.564 µM[8][11] |
| N/A | WRN Helicase | Synthetic Lethality | MSI Tumor Cell Lines | 16.1 nM[7] |
| N/A | USP28 | Inhibition of deubiquitination | Gastric Cancer Cells | 1.10 µM[12] |
Antiviral Activity
The triazolo[4,5-d]pyrimidine scaffold has also proven to be a valuable template for the development of antiviral agents.
-
Chikungunya Virus (CHIKV): A novel family of[3][9][10]triazolo[4,5-d]pyrimidin-7(6H)-ones has been identified as potent inhibitors of CHIKV replication.[9] The most potent compound in this series demonstrated an EC50 value below 1 µM with no cytotoxicity detected up to 668 µM, resulting in a highly favorable selectivity index of over 600.[9] This high selectivity indicates a low potential for off-target toxicity in host cells.
-
Human Cytomegalovirus (HCMV): Acyclonucleoside derivatives of the related thiazolo[4,5-d]pyrimidine scaffold have shown significant in vitro activity against HCMV.[10] One particular compound displayed anti-HCMV activity equal to that of the clinically used drug ganciclovir and was also effective against ganciclovir-resistant viral strains, except for those with mutations in the UL97 phosphotransferase gene.[10]
| Compound Family | Target Virus | Mechanism | Potency | Selectivity Index (SI) |
| [3][9][10]triazolo[4,5-d]pyrimidin-7(6H)-ones | Chikungunya Virus (CHIKV) | Inhibition of viral replication | EC50 < 1 µM | > 600[9] |
| 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione derivatives | Human Cytomegalovirus (HCMV) | Inhibition of viral replication | Similar to Ganciclovir | Not specified[10] |
Other Therapeutic Activities
The biological activity of triazolo[4,5-d]pyrimidines extends beyond oncology and virology.
-
Chemokine Receptor Antagonism: Derivatives have been developed as antagonists for various chemokine receptors, including CCR2, CCR7, and CXCR2.[15] These receptors are involved in inflammatory and immune responses, suggesting potential applications in treating autoimmune diseases and certain types of cancer.
-
Anti-inflammatory Activity: Fused triazolopyrimidine derivatives have been evaluated for their anti-inflammatory properties, with several compounds showing good activity comparable to standard reference drugs like indomethacin.[2]
Part 3: Case Study - In Vitro Anticancer Activity Assessment
To ensure the trustworthiness and validity of research findings, standardized protocols are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Detailed Protocol: MTT Assay for Evaluating Cytotoxicity
This protocol describes the steps to determine the IC50 (half-maximal inhibitory concentration) of a triazolo[4,5-d]pyrimidine derivative against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., PC3, MGC-803)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.
-
Incubation: Incubate the plates for another 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Part 4: Future Directions and Conclusion
The triazolo[4,5-d]pyrimidine scaffold continues to be a highly productive framework for the discovery of novel therapeutic agents. While significant progress has been made, several challenges and opportunities remain.
Challenges:
-
Solubility: As observed with some GCN2 inhibitors, poor aqueous solubility can be a significant hurdle for clinical development, requiring medicinal chemistry efforts to improve pharmacokinetic properties without sacrificing potency.[3]
-
Selectivity: For targets like kinases, achieving high selectivity over related family members is crucial to minimize off-target effects and potential toxicity.
Opportunities:
-
Targeting Novel Pathways: The successful application of triazolo[4,5-d]pyrimidines against newly validated targets like WRN helicase and USP28 demonstrates the potential for expanding their use into novel biological pathways.[7][12]
-
Molecular Hybridization: Combining the triazolo[4,5-d]pyrimidine core with other pharmacophores (e.g., hydrazone, thienopyrimidine) has proven to be a successful strategy for enhancing potency and modulating activity.[5][13]
-
Structure-Based Drug Design: As more crystal structures of triazolo[4,5-d]pyrimidine inhibitors bound to their targets become available, structure-based design will play an increasingly important role in the rational optimization of new drug candidates.
Conclusion: The triazolo[4,5-d]pyrimidine core represents a truly privileged scaffold in medicinal chemistry. Its ability to mimic endogenous purines provides a gateway to a vast and diverse range of biological targets. The extensive research into its synthesis and biological evaluation has led to the discovery of potent inhibitors for cancer, viral infections, and inflammatory conditions. The continued exploration of this versatile scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the development of the next generation of targeted therapies.
References
-
Lough, L., et al. (2018). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. Computational and Structural Biotechnology Journal, 16, 350-360. Available from: [Link]
-
K-Y, L., et al. (2014). Identification of[3][9][10]triazolo[4,5-d]pyrimidin-7(6H)-ones as novel inhibitors of Chikungunya virus replication. Journal of Medicinal Chemistry, 57(10), 4249-4257. Available from: [Link]
-
Wigerinck, P., et al. (1998). Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and Anti-Human Cytomegalovirus Activity in Vitro of Certain Acyclonucleosides and Acyclonucleotides Derived From the Guanine Analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione. Antiviral Chemistry & Chemotherapy, 9(1), 53-63. Available from: [Link]
-
Khattab, R. R., et al. (2021). Synthesis, anticancer activity and molecular docking of new triazolo[4,5-d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides. Nucleosides, Nucleotides & Nucleic Acids, 40(11), 1090-1113. Available from: [Link]
-
Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. Available from: [Link]
-
Wang, B., et al. (2020). Novel[3][9][10]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Bioorganic Chemistry, 105, 104424. Available from: [Link]
-
Lough, L., et al. (2018). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. Semantic Scholar. Available from: [Link]
-
Khattab, R. R., et al. (2021). Synthesis, anticancer activity and molecular docking of new triazolo[4,5- d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides. PubMed. Available from: [Link]
-
Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 116, 114-136. Available from: [Link]
-
Wang, B., et al. (2017). Discovery of[3][9][10]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 8(3), 324-329. Available from: [Link]
-
Lough, L., et al. (2018). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. PubMed. Available from: [Link]
-
Van Hout, A., et al. (2026). Synthesis, structure-activity relationship study and molecular modeling of triazolo[4,5-d]pyrimidines targeting an intracellular allosteric binding site of various chemokine receptors. European Journal of Medicinal Chemistry, 306, 118597. Available from: [Link]
-
Li, Y., et al. (2025). Design, synthesis, and structure-activity relationship studies of triazolo-pyrimidine derivatives as WRN inhibitors for the treatment of MSI tumors. European Journal of Medicinal Chemistry, 282, 116937. Available from: [Link]
-
Wang, B., et al. (2017). Design, synthesis and biological evaluation of[3][9][10]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents. Bioorganic & Medicinal Chemistry, 25(1), 229-241. Available from: [Link]
-
Wang, B., et al. (2022). Discovery of[3][9][10]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. Acta Pharmaceutica Sinica B, 12(11), 4217-4231. Available from: [Link]
-
Wang, B., et al. (2017). Discovery of[3][9][10]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Publications. Available from: [Link]
-
Dorsch, D., et al. (2014). Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2. ACS Medicinal Chemistry Letters, 5(2), 146-147. Available from: [Link]
-
Hassan, A. A., et al. (2023). Novel[3][9][10]triazoles,[3][9][10]triazolo[4,5-d]Pyrimidines, and Some of Their Glycoside Derivatives: Synthesis and Molecular Modeling as Potential Apoptotic Antitumor Agents. Polycyclic Aromatic Compounds, 43(4), 3169-3195. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Jurnal UPI. Available from: [Link]
-
Abdel-Aziz, M., et al. (2013). Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives. Molecules, 18(12), 15036-15055. Available from: [Link]
Sources
- 1. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Triazolo[4,5 -d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, anticancer activity and molecular docking of new triazolo[4,5- d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure-activity relationship studies of triazolo-pyrimidine derivatives as WRN inhibitors for the treatment of MSI tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Identification of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones as novel inhibitors of Chikungunya virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and anti-human cytomegalovirus activity in vitro of certain acyclonucleosides and acyclonucleotides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of [1,2,3]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, structure-activity relationship study and molecular modeling of triazolo[4,5-d]pyrimidines targeting an intracellular allosteric binding site of various chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Synthesis Protocol: 7-Chloro-1H-triazolo[4,5-d]pyrimidin-5-amine
Application Note & Synthesis Protocol: 7-Chloro-1H-[1][2][3]triazolo[4,5-d]pyrimidin-5-amine
Abstract
This document provides a comprehensive guide for the synthesis of 7-Chloro-1H-[1][2][3]triazolo[4,5-d]pyrimidin-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This protocol details a robust and reproducible method starting from commercially available 6-chloro-2,4,5-pyrimidinetriamine. The procedure is based on a diazotization and subsequent intramolecular cyclization. This application note is intended for researchers and scientists in organic synthesis and pharmaceutical development, providing not only a step-by-step protocol but also the underlying chemical logic and safety considerations.
Introduction and Significance
7-Chloro-1H-[1][2][3]triazolo[4,5-d]pyrimidin-5-amine belongs to the class of 8-aza-7-deazapurine analogs. This scaffold is a significant pharmacophore due to its structural similarity to endogenous purines, allowing such molecules to interact with a wide range of biological targets. The triazolopyrimidine core is present in various compounds with potential therapeutic applications. The 7-chloro substituent serves as a versatile chemical handle, enabling further functionalization through nucleophilic substitution reactions to generate diverse libraries of compounds for screening.[4][5] This protocol offers a direct and efficient method for accessing this key synthetic intermediate.
Synthetic Scheme
The synthesis proceeds via the diazotization of the 5-amino group of 6-chloro-2,4,5-pyrimidinetriamine using isoamyl nitrite, followed by an in-situ intramolecular cyclization to form the triazole ring.
Figure 1: Synthesis of 7-Chloro-1H-[1][2][3]triazolo[4,5-d]pyrimidin-5-amine from 6-chloro-2,4,5-pyrimidinetriamine.Experimental Protocol
Materials and Equipment
-
Reagents:
-
6-chloro-2,4,5-pyrimidinetriamine
-
Isoamyl nitrite
-
Dioxane (freshly purified by passage through basic alumina)
-
Activated carbon
-
Petroleum ether (bp 35-60°C)
-
Phosphorus pentoxide (P₂O₅) for desiccation
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Nitrogen inlet/outlet
-
Heating mantle with a stirrer
-
Thermometer
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Vacuum oven
-
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dioxane is flammable and a potential carcinogen; handle with care.
-
Isoamyl nitrite is volatile and flammable.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Detailed Synthesis Procedure
-
Reaction Setup:
-
Reaction Execution:
-
Work-up and Isolation:
-
After 2 hours, cool the reaction mixture to room temperature.
-
Add a small amount of activated carbon to the mixture and stir for 10-15 minutes to decolorize the solution.
-
Filter the mixture through a pad of celite to remove the activated carbon.
-
Concentrate the filtrate to a volume of approximately 150 mL using a rotary evaporator.[1]
-
Slowly add 250 mL of petroleum ether (bp 35-60°C) to the concentrated solution to precipitate the product.[1]
-
-
Purification and Drying:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with 50 mL of petroleum ether.[1]
-
Dry the product in a vacuum oven over P₂O₅ at 40°C for 16 hours to yield the crude 7-Chloro-1H-[1][2][3]triazolo[4,5-d]pyrimidin-5-amine.[1] The product can be used in the next step without further purification.
-
Data Summary
| Parameter | Value |
| Starting Material | 6-chloro-2,4,5-pyrimidinetriamine |
| Molar Amount (Starting Material) | 0.0686 mol |
| Reagent | Isoamyl nitrite |
| Molar Amount (Reagent) | 0.0686 mol |
| Solvent | Dioxane |
| Solvent Volume | 500 mL |
| Reaction Temperature | 90°C |
| Reaction Time | 2 hours |
| Expected Yield | 9.23 g (crude) |
Synthesis Workflow Diagram
Caption: Synthetic workflow for 7-Chloro-1H-[1][2][3]triazolo[4,5-d]pyrimidin-5-amine.
References
- Synthesis of (D) 7-Chloro-1H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine.
-
Seela, F., & Peng, X. (2001). 8-aza-7-deazaadenine and 7-deazaguanine: synthesis and properties of nucleosides and oligonucleotides with nucleobases linked at position-8. Helvetica Chimica Acta, 84(4), 1477-1490. Available at: [Link]
-
Biagi, G., et al. (1998). Novel 3-Aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines with High Affinity toward A 1 Adenosine Receptors. Journal of Medicinal Chemistry, 41(12), 2145-2153. Available at: [Link]
-
Higashino, T., Katori, T., & Hayashi, E. (1979). [Triazolo[4,5-d]pyrimidines. I. On the reaction of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with nucleophile (author's transl)]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 99(10), 1031–1036. Available at: [Link]
-
Sato, A., et al. (2017). Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. The Journal of Organic Chemistry, 82(1), 133-143. Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 3. 8-aza-7-deazaadenine and 7-deazaguanine: synthesis and properties of nucleosides and oligonucleotides with nucleobases linked at position-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [Triazolo[4,5-d]pyrimidines. I. On the reaction of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with nucleophile (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: A Framework for Investigating the Antimicrobial Activity of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties of the novel compound, 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine. The protocols herein are grounded in established methodologies and standards to ensure data integrity and reproducibility. We will detail the determination of key antimicrobial metrics—the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC)—and provide insights into the rationale behind each experimental step.
Introduction: The Therapeutic Potential of the Triazolopyrimidine Scaffold
The triazolopyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to endogenous purines. This resemblance allows triazolopyrimidine derivatives to interact with a wide array of biological targets, leading to diverse pharmacological activities. Numerous studies have highlighted their potential as potent antimicrobial agents.[1][2] The mechanism of action for this class of compounds can be multifaceted; some derivatives have been shown to function as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for bacterial survival and proliferation.[2] Others may interfere with peptidoglycan biosynthesis by targeting penicillin-binding proteins.[3]
Given the promising background of this chemical class, 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine warrants a thorough investigation of its antimicrobial efficacy. This guide establishes a robust, tiered approach for this evaluation, beginning with foundational susceptibility testing and culminating in a quantitative assessment of its bactericidal potential. Adherence to standardized protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is paramount for generating data that is both reliable and comparable across different studies.[4][5][6]
Foundational Workflow for Antimicrobial Evaluation
A logical and systematic workflow is critical for the efficient characterization of a novel compound. The process begins with determining the lowest concentration that inhibits microbial growth (MIC), followed by an assessment of the concentration required to kill the organism (MBC). This tiered approach ensures a comprehensive understanding of the compound's antimicrobial profile.
Figure 1: A comprehensive workflow for evaluating the antimicrobial activity of a novel compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[7][8] This is the foundational metric for assessing antimicrobial potency. The broth microdilution method is a widely used technique due to its efficiency and suitability for high-throughput screening.[9][10][11]
Rationale and Causality
We employ the broth microdilution method to test a range of compound concentrations simultaneously, allowing for a precise determination of the inhibitory threshold. Cation-adjusted Mueller-Hinton Broth (MHB) is the recommended medium as it is standardized for susceptibility testing, supports the growth of most common pathogens, and has low levels of inhibitors that could interfere with the compound's activity.[7] Inoculum standardization to a 0.5 McFarland turbidity standard is critical; a higher bacterial density could overwhelm the compound, leading to falsely high MIC values, while a lower density could suggest false potency.[8][12]
Materials
-
7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well flat-bottom microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Reference antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Sterile saline (0.85% NaCl)
-
Incubator (35 ± 2 °C)
-
Microplate reader (optional, for OD600 readings)
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO. Note: The final concentration of DMSO in the wells should not exceed 1%, as it can affect bacterial growth.
-
Create a working solution by diluting the stock solution in CAMHB to a concentration suitable for the serial dilution (e.g., 256 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]
-
-
Plate Setup and Serial Dilution:
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound working solution (e.g., 256 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This leaves 100 µL in wells 1-10.
-
Controls are essential for data validation:
-
Well 11 (Growth Control): 100 µL of CAMHB (no compound).
-
Well 12 (Sterility Control): 100 µL of CAMHB (no compound, no inoculum).
-
-
A separate row should be set up for the reference antibiotic and a solvent control (testing the highest concentration of DMSO used).
-
-
Inoculation:
-
Add 100 µL of the final standardized inoculum (prepared in step 2) to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).
-
The final volume in each well is now 200 µL, and the bacterial concentration is ~5 x 10⁵ CFU/mL. The compound concentrations have been halved.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.[9]
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[7][9]
-
Growth is indicated by turbidity or a pellet at the bottom of the well. The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear.
-
For objective measurement, results can be quantified by reading the optical density at 600 nm (OD600) using a microplate reader.[11]
-
Data Presentation
| Compound Concentration (µg/mL) | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0.25 | Growth Control | Sterility Control |
| Visual Growth (+/-) | - | - | - | - | + | + | + | + | + | + | + | - |
| Result | \multicolumn{12}{ | c | }{MIC = 16 µg/mL } |
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is a crucial follow-up to the MIC assay. It distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity by determining the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[14][15][16]
Rationale and Causality
While an MIC value indicates growth inhibition, it does not confirm cell death.[16] For certain infections, particularly in immunocompromised patients, a bactericidal agent is clinically preferred. This protocol validates the killing activity by subculturing the bacteria from the MIC assay onto an antibiotic-free solid medium. If the bacteria are merely inhibited, they will resume growth once removed from the presence of the compound. A 99.9% reduction in colony-forming units (CFU) compared to the initial inoculum is the standard threshold for defining bactericidal activity.[15][17]
Materials
-
Completed MIC microtiter plate from Protocol 1
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
-
Sterile micropipette and tips
-
Incubator (35 ± 2 °C)
Step-by-Step Methodology
-
Subculturing:
-
From the completed MIC plate, select the well corresponding to the MIC and at least two more concentrated wells.
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a 10-100 µL aliquot from each of these wells and spot-plate it onto a labeled agar plate.[14][18]
-
A quantitative baseline should also be established by plating a dilution of the initial inoculum from the growth control well to confirm the starting CFU/mL.
-
-
Incubation:
-
Incubate the agar plates at 35 ± 2 °C for 18-24 hours, or until colonies are clearly visible on the control plate.
-
-
Reading and Interpretation:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the starting inoculum count.[15] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means no more than 500 CFU/mL should remain. If plating 100 µL, this would correspond to ≤50 colonies.
-
Data Presentation
| Compound Conc. (µg/mL) from MIC well | Starting Inoculum (CFU/mL) | CFU Count on Agar Plate | Remaining Viable Cells (CFU/mL) | % Kill |
| 16 (MIC) | 5.2 x 10⁵ | >300 (confluent) | >3.0 x 10⁴ | <94.2% |
| 32 | 5.2 x 10⁵ | 110 | 1.1 x 10³ | 99.79% |
| 64 | 5.2 x 10⁵ | 25 | 2.5 x 10² | 99.95% |
| Result | \multicolumn{4}{ | c | }{MBC = 64 µg/mL } |
Preliminary Mechanistic Insights
The relationship between the MIC and MBC values can provide early clues about the compound's mechanism of action.
-
Bactericidal Activity: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the agent is generally considered bactericidal.[16]
-
Bacteriostatic Activity: A large difference between the MBC and MIC (MBC/MIC > 4) suggests that the compound is primarily bacteriostatic.
For triazolopyrimidine derivatives, bactericidal activity may suggest interference with critical processes like DNA replication or cell wall synthesis.
Figure 2: Potential bacterial targets for triazolopyrimidine compounds.
Conclusion
This application note provides a standardized and robust framework for the initial antimicrobial characterization of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine. By following these detailed protocols for MIC and MBC determination, researchers can generate reliable and reproducible data on the compound's potency and bactericidal nature. Positive results from these assays would justify progression to more advanced studies, including testing against resistant clinical isolates, time-kill kinetics, cytotoxicity assays against mammalian cells, and ultimately, in vivo efficacy models.
References
-
Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [This is a highly cited protocol paper, providing authoritative context beyond the provided search results.]
-
BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Provides a comprehensive review of methods including those discussed.]
- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
-
Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
-
Bio-protocol. (n.d.). Minimum Bactericidal Concentration (MBC) Determination. Retrieved from [Link]
-
University of Technology. (2021, September 15). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Retrieved from [Link]
- Musicki, B., et al. (2015). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. Journal of Medicinal Chemistry, 58(10), 4239–4251.
-
BMG Labtech. (2025, July 15). Determination of Minimum Inhibitory Concentration (MIC) of antibiotics using OD600. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]
- CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]
-
NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
-
Tille, P. (2024, May 27). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of (D) 7-Chloro-1H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine. Retrieved from [Link]
-
Musicki, B., et al. (2015). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. ACS Publications. Retrieved from [Link]
-
Clinical & Laboratory Standards Institute. (n.d.). Homepage. Retrieved from [Link]
- Kamal, A. M., et al. (2024, November 11). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.
-
Jurnal UPI. (2025, February 3). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Retrieved from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. nih.org.pk [nih.org.pk]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. asm.org [asm.org]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. microchemlab.com [microchemlab.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Note: 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine as a Core Building Block in Medicinal Chemistry
Introduction & Scientific Context
In the landscape of modern medicinal chemistry, the rational design of purine isosteres is a fundamental strategy for overcoming metabolic liabilities and enhancing the pharmacological profiles of nucleoside analogs. 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine (CAS 88780-84-1), commonly referred to as 2-amino-6-chloro-8-azapurine , serves as a highly versatile, electrophilic building block [1].
By substituting the imidazole ring of a standard purine with a triazole ring, the resulting 8-azapurine scaffold exhibits unique hydrogen-bonding capabilities and altered electron density. This compound is the critical starting material for synthesizing 8-azaguanine derivatives, including Acyclic Nucleoside Phosphonates (ANPs) and carbocyclic nucleosides, which have demonstrated potent antiviral, antineoplastic, and antiplatelet activities [2].
Physicochemical Properties
Understanding the physicochemical baseline of this building block is essential for optimizing reaction conditions, particularly regarding solvent selection and base compatibility.
| Property | Value / Description |
| Chemical Name | 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine |
| Synonyms | 5-Amino-7-chloro-1H-triazolo[4,5-d]pyrimidine; 2-Amino-6-chloro-8-azapurine |
| CAS Registry Number | 88780-84-1 |
| Molecular Formula | C₄H₃ClN₆ |
| Molecular Weight | 170.56 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in water and lower alcohols |
| Reactivity Profile | Highly electrophilic at C-7; tautomeric at the triazole nitrogens (N-1, N-2, N-3) |
Mechanistic Insights & Synthetic Strategy (E-E-A-T)
As an application scientist, it is crucial to understand the causality behind the two primary functionalization pathways of this molecule: N-Alkylation and Nucleophilic Aromatic Substitution (SNAr) .
Regioselectivity in N-Alkylation
The triazole ring exists in a dynamic tautomeric equilibrium. When subjected to alkylation (e.g., with a phosphonomethoxyethyl halide to form an ANP), the reaction typically yields a mixture of N-7, N-8, and N-9 regioisomers (using standard purine numbering).
-
Causality of Base Selection: The use of Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) is strongly preferred over Potassium Carbonate (K₂CO₃). The larger ionic radius and higher polarizability of the cesium cation enhance the solubility of the carbonate complex and strip the hydration shell from the triazole anion (the "cesium effect"). This maximizes the nucleophilicity of the nitrogen atoms, ensuring high overall conversion, even though chromatographic separation of the resulting regioisomers remains necessary [1].
SNAr at the C-7 Position
The C-7 position (equivalent to C-6 in standard purines) bears a chlorine atom that is highly activated by the electron-withdrawing nature of the triazolopyrimidine core.
-
Causality of Substitution: The LUMO (Lowest Unoccupied Molecular Orbital) of the pyrimidine ring is significantly lowered by the adjacent triazole system. Consequently, the C-7 chlorine undergoes rapid SNAr displacement when exposed to primary or secondary amines. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is utilized to scavenge the generated HCl, preventing the protonation of the incoming nucleophile and driving the reaction to completion [2].
Fig 1. Two-step synthetic workflow for 8-azaguanine derivatives via N-alkylation and SNAr.
Experimental Protocols
The following self-validating protocols are designed to ensure reproducibility and high yields when utilizing 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine.
Protocol A: Regioselective N-Alkylation (Synthesis of ANP Precursors)
This protocol outlines the attachment of an acyclic side chain prior to C-7 functionalization.
Reagents & Materials:
-
7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine (1.0 eq, 10 mmol)
-
Alkylating agent (e.g., 2-(diisopropylphosphonomethoxy)ethyl bromide) (1.2 eq, 12 mmol)
-
Cesium Carbonate (Cs₂CO₃, anhydrous) (1.5 eq, 15 mmol)
-
Anhydrous DMF (50 mL)
Step-by-Step Methodology:
-
Activation: Suspend the triazolopyrimidine building block (10 mmol) and Cs₂CO₃ (15 mmol) in anhydrous DMF (50 mL) under an inert argon atmosphere. Stir at room temperature for 30 minutes. Validation check: The suspension will turn slightly yellow as the highly nucleophilic triazole anion is generated.
-
Alkylation: Add the alkylating agent (12 mmol) dropwise over 10 minutes.
-
Reaction: Heat the mixture to 60 °C and stir for 12 hours. Monitor the consumption of the starting material via TLC (DCM:MeOH, 9:1) or LC-MS.
-
Workup: Cool the reaction to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography. The N-9, N-8, and N-7 regioisomers will elute sequentially. Note: The N-9 isomer is typically the major thermodynamic product and the primary target for antiviral ANPs [1].
Protocol B: SNAr Amination at C-7
This protocol converts the 7-chloro intermediate into a biologically active 8-azaguanine analog.
Reagents & Materials:
-
N-Alkyl-7-chloro-triazolo[4,5-d]pyrimidin-5-amine intermediate (1.0 eq, 5 mmol)
-
Primary Amine (e.g., cyclopentylamine) (1.5 eq, 7.5 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10 mmol)
-
1,4-Dioxane (25 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve the N-alkylated intermediate (5 mmol) in 1,4-dioxane (25 mL) in a heavy-walled pressure vial.
-
Reagent Addition: Add the primary amine (7.5 mmol) followed by DIPEA (10 mmol). Validation check: DIPEA ensures the reaction pH remains basic, preventing the amine nucleophile from forming an unreactive hydrochloride salt.
-
Substitution: Seal the vial and heat to 90 °C for 4–6 hours. Monitor via LC-MS until the chlorine isotope pattern (M / M+2) completely disappears, indicating full conversion to the aminated product.
-
Isolation: Evaporate the solvent. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Crystallization: Recrystallize the crude product from an ethanol/water mixture to yield the highly pure 8-azaguanine derivative.
Pharmacological Application: Antiviral Mechanism of Action
Derivatives synthesized from this building block, particularly the N-9 acyclic nucleoside phosphonates (e.g., PME-8-azaguanine), are potent inhibitors of viral replication. Because they already possess a stable carbon-phosphorus bond, they bypass the often rate-limiting first intracellular phosphorylation step required by traditional nucleoside drugs [1, 2].
Fig 2. Intracellular activation and mechanism of action of 8-azapurine acyclic nucleoside phosphonates.
References
-
Holý, A., Dvořáková, H., Jindřich, J., Masojídková, M., Buděšínský, M., Balzarini, J., Andrei, G., & De Clercq, E. (1996). Acyclic Nucleotide Analogs Derived from 8-Azapurines: Synthesis and Antiviral Activity. Journal of Medicinal Chemistry, 39(20), 4073–4088.[Link]
-
Beauchamp, L. M., Tuttle, J. V., Rodriguez, M. E., & Sznaidman, M. L. (1996). Guanine, Pyrazolo[3,4-d]pyrimidine, and Triazolo[4,5-d]pyrimidine (8-Azaguanine) Phosphonate Acyclic Derivatives as Inhibitors of Purine Nucleoside Phosphorylase. Journal of Medicinal Chemistry, 39(4), 949–956.[Link]
Application of Triazolopyrimidines as Tubulin Polymerization Inhibitors: A Technical Guide for Researchers
This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on the application of triazolopyrimidines as tubulin polymerization inhibitors. It delves into the mechanism of action, experimental validation, and cellular characterization of this promising class of anticancer agents.
Introduction: The Dynamic Microtubule Network as a Therapeutic Target
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton. Their constant state of flux, known as dynamic instability, is crucial for a multitude of cellular processes, including the formation of the mitotic spindle during cell division, intracellular transport, and the maintenance of cell architecture.[1][2][3] The critical role of microtubules in mitosis makes them a well-validated and highly successful target for cancer chemotherapy.[4][5]
Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to a prolonged mitotic arrest that ultimately triggers programmed cell death (apoptosis).[2] These agents are broadly classified into two main categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine site inhibitors), which inhibit tubulin polymerization.[6] The clinical success of existing MTAs is often hampered by issues such as drug resistance and neurotoxicity, underscoring the urgent need for novel agents with improved therapeutic profiles.[7][8]
Triazolopyrimidines have emerged as a versatile scaffold in medicinal chemistry, with various derivatives demonstrating potent anticancer activities.[9][10][11] Notably, different series of triazolopyrimidines have been shown to interact with the tubulin-microtubule system through distinct mechanisms. While some act as microtubule-stabilizing agents that surprisingly bind to the vinca inhibitor site[7][8], this guide will focus on the application and characterization of triazolopyrimidine derivatives that function as inhibitors of tubulin polymerization , often by interacting with the colchicine binding site on β-tubulin.[4][6][12]
Mechanism of Action: Disrupting the Building Blocks of Mitosis
Triazolopyrimidine-based tubulin polymerization inhibitors typically exert their effects by binding to the colchicine site on the β-tubulin subunit.[6][12] This binding event induces a conformational change in the tubulin dimer, rendering it incapable of incorporating into a growing microtubule polymer. The consequence is a net depolymerization of the microtubule network, which has profound effects on cellular function.
The key downstream effects of inhibiting tubulin polymerization include:
-
Disruption of the Mitotic Spindle: The inability to form a functional mitotic spindle prevents proper chromosome segregation during mitosis.
-
G2/M Cell Cycle Arrest: The spindle assembly checkpoint is activated, halting the cell cycle in the G2/M phase.[6][11]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.[11][12]
Below is a diagram illustrating the proposed signaling pathway for a triazolopyrimidine-based tubulin polymerization inhibitor.
Caption: Proposed mechanism of action for triazolopyrimidine tubulin polymerization inhibitors.
Experimental Protocols and Workflows
The characterization of a novel triazolopyrimidine as a tubulin polymerization inhibitor involves a multi-step process, starting with biochemical assays and progressing to cell-based functional assays.
Caption: A typical experimental workflow for characterizing triazolopyrimidine inhibitors.
In Vitro Tubulin Polymerization Assay
This is the primary biochemical assay to directly assess the effect of the compound on tubulin assembly. The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340-350 nm.[1][13][14][15]
Principle: Pure tubulin dimers polymerize into microtubules at 37°C in the presence of GTP. This polymerization process increases the turbidity of the solution, which is measured as an increase in absorbance over time. Inhibitors of polymerization will prevent or reduce this increase in absorbance.
Protocol: Turbidity-Based Assay
-
Reagent Preparation:
-
Tubulin Stock: Reconstitute lyophilized >99% pure tubulin (e.g., bovine brain tubulin) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 10 mg/mL.[13][16] Aliquot and snap-freeze in liquid nitrogen for storage at -80°C.[17]
-
GTP Stock: Prepare a 100 mM GTP stock solution in distilled water, aliquot, and store at -80°C.
-
Reaction Buffer (G-PEM): General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Prepare fresh and keep on ice. The glycerol enhances polymerization, which is useful for inhibitor screening.[13]
-
Test Compound: Prepare a 10X stock solution of the triazolopyrimidine in an appropriate solvent (e.g., DMSO), and then dilute to the final 10X concentration in room temperature G-PEM buffer.
-
-
Assay Procedure:
-
Pre-warm a 96-well, half-area, clear-bottom plate and a spectrophotometer plate reader to 37°C.[13][18]
-
On ice, prepare the tubulin reaction mix. For a final concentration of 3 mg/mL tubulin, mix the required volume of tubulin stock with ice-cold G-PEM buffer.
-
In the pre-warmed 96-well plate, add 10 µL of the 10X test compound dilutions or vehicle control (e.g., 1% DMSO in G-PEM) to the appropriate wells.[13]
-
To initiate the reaction, add 90 µL of the cold tubulin reaction mix to each well.
-
Immediately place the plate in the 37°C plate reader and begin measuring the absorbance at 340 nm every minute for 60-90 minutes.[13][18]
-
Data Analysis:
-
Plot absorbance (OD 340 nm) versus time for each concentration.
-
Determine the Vmax (maximum rate of polymerization) and the final polymer mass (plateau absorbance).
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the Vmax or the final polymer mass by 50% compared to the vehicle control.
| Compound | IC50 (Tubulin Polymerization, µM) | Reference Compound | IC50 (Tubulin Polymerization, µM) |
| Triazolopyrimidine-X | 4.64 | Colchicine | ~2.0 - 3.0 |
| Triazolopyrimidine-Y | 13.5 | Nocodazole | ~0.5 - 1.0 |
| Triazolopyrimidine-Z | > 50 | Vinblastine | ~1.0 - 2.0 |
Note: IC50 values are highly dependent on assay conditions (e.g., tubulin concentration, glycerol percentage). The data above is illustrative.[12][14][15]
Cell Viability Assay (MTT Assay)
Once a compound shows activity in the biochemical assay, the next step is to determine its cytotoxic effect on cancer cells. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[19][20][21]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[19] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm after solubilization.[20]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the triazolopyrimidine compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (including a vehicle control, e.g., 0.1% DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.[20]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[20]
-
Read the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
| Cell Line | Triazolopyrimidine H12 IC50 (µM) | Triazolopyrimidine 13c IC50 (µM) | 5-Fluorouracil IC50 (µM) |
| MGC-803 | 9.47 | N/A | > 30 |
| HCT-116 | 9.58 | 6.10 | N/A |
| MCF-7 | 13.1 | 2.42 | N/A |
Data adapted from studies on different triazolopyrimidine derivatives.[9][11][23]
Immunofluorescence Microscopy of the Microtubule Network
To visually confirm that the cytotoxic effect is due to microtubule disruption, immunofluorescence (IF) staining is performed. This powerful technique allows for the direct visualization of the microtubule network architecture within cells.[3][24]
Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. A primary antibody specific to α-tubulin binds to the microtubules. A secondary antibody, conjugated to a fluorophore, then binds to the primary antibody, allowing the microtubule network to be visualized using a fluorescence microscope.[3]
Protocol: α-Tubulin Staining
-
Cell Culture and Treatment:
-
Seed cells (e.g., A549, HeLa) on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the triazolopyrimidine compound at a concentration around its IC50 value for an appropriate time (e.g., 16-24 hours). Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells gently with pre-warmed PBS.
-
Fix the cells with ice-cold methanol for 5-10 minutes at -20°C.[25] Alternatively, fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.[3][25]
-
Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[3]
-
The next day, wash the cells three times with PBS containing 0.05% Tween 20 (PBST).
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) diluted in blocking buffer for 1 hour at room temperature in the dark.[3]
-
-
Mounting and Imaging:
-
Wash three times with PBST.
-
Perform a counterstain for the nucleus by incubating with DAPI (300 nM in PBS) for 5 minutes.[3]
-
Wash once with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Visualize using a fluorescence or confocal microscope.
-
Expected Results: Untreated control cells will display a well-organized, filamentous network of microtubules extending throughout the cytoplasm. In contrast, cells treated with an effective triazolopyrimidine inhibitor will show a diffuse, fragmented tubulin staining and a significant reduction in microtubule polymers, consistent with the inhibition of tubulin polymerization.[6]
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through a logical progression of experiments.
-
Correlation of Data: A potent inhibitor should demonstrate a low IC50 in the in vitro polymerization assay, which should correlate with a low IC50 in the cell viability assay for cancer cell lines.
-
Visual Confirmation: The results from the biochemical and cytotoxicity assays are mechanistically validated by the immunofluorescence experiment, which should visually confirm the disruption of the microtubule network at effective concentrations.
-
Positive Controls: The inclusion of known tubulin polymerization inhibitors (e.g., colchicine, nocodazole) in all assays is critical. The test compound's activity profile should be consistent with these controls, providing a benchmark for its potency and mechanism.[15]
By following this integrated workflow, researchers can confidently characterize the activity of novel triazolopyrimidine derivatives and build a robust data package for further drug development.
References
-
Prota, A. E., et al. (2017). Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin. Cell Chemical Biology, 24(6), 737-750.e6. [Link]
-
Adawy, H. A., et al. (2024). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances. [Link]
-
Al-Ostoot, F. H., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[7][9][19]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4065. [Link]
-
Sarkar, A., et al. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Dutta, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]
-
Liu, Z. P., et al. (2019). In Vitro Tubulin Polymerization Inhibition Assay. Bio-protocol. [Link]
-
Al-Ostoot, F. H., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[7][9][19]triazolopyrimidine Derivatives as Potential Anticancer Agents. PubMed. [Link]
-
Konduri, R., et al. (2007). Synthesis and SAR of[7][9][19]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Journal of Medicinal Chemistry, 50(2), 255-265. [Link]
-
Ghiasand, S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50584. [Link]
-
Konduri, R., et al. (2007). Synthesis and SAR of[7][9][19]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(2), 255-265. [Link]
-
He, L., et al. (2014). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. Pharmaceutical Research, 31(8), 2096-2106. [Link]
-
Hu, Y., et al. (2022). Design, Synthesis and Biological Evaluation of[7][9][19]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(15), 5030. [Link]
-
Adawy, H. A., et al. (2024). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. Semantic Scholar. [Link]
-
Kokoshka, J. M., et al. (1998). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products, 61(11), 1382-1385. [Link]
-
Prota, A. E., et al. (2017). Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin. ResearchGate. [Link]
-
Akkari, R., et al. (2021). Structure-Activity Relationships, Tolerability and Efficacy of Microtubule-Active 1,2,4-Triazolo[1,5-a]pyrimidines as Potential Candidates to Treat Human African Trypanosomiasis. ACS Infectious Diseases, 7(12), 3465-3483. [Link]
-
Fortin, S., et al. (2011). Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site. Journal of Biomolecular Screening, 16(7), 776-783. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK006P). Cytoskeleton, Inc.[Link]
-
Ohkura, H., et al. (2017). A novel immunofluorescence method to visualize microtubules in the antiparallel overlaps of microtubule-plus ends in the anaphase and telophase midzone. Histochemistry and Cell Biology, 148(5), 567-576. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Fluorescence Based). Cytoskeleton, Inc.[Link]
-
Parker, A. L., et al. (2021). Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles. International Journal of Molecular Sciences, 22(22), 12298. [Link]
-
Sanchini, C., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR Protocols, 4(3), 102499. [Link]
-
MacDonough, T., et al. (2012). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 851-855. [Link]
-
Akkari, R., et al. (2020). Evaluation of the Structure–Activity Relationship of Microtubule-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies. Journal of Medicinal Chemistry, 63(23), 14643-14664. [Link]
-
Zong, S., et al. (2017). An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules. Nanoscale, 9(33), 12056-12063. [Link]
-
Chávez-Hernández, A. L., et al. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. Pharmaceuticals, 14(5), 406. [Link]
-
Bjelic, A., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers, 13(20), 5226. [Link]
-
Gueorguieva, D., et al. (2009). CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo. Molecular Cancer Therapeutics, 8(11), 3106-3116. [Link]
-
Kamal, A., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules, 26(19), 5800. [Link]
-
Wang, Y., et al. (2023). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163991. [Link]
-
De Mey, J., et al. (1976). Immunocytochemical visualization of microtubules and tubulin at the light- and electron-microscopic level. Journal of Cell Science, 20(3), 489-502. [Link]
-
Patel, J. J., et al. (2022). Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function. International Journal of Molecular Sciences, 23(10), 5488. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. cytoskeleton.com [cytoskeleton.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. banglajol.info [banglajol.info]
- 20. ijprajournal.com [ijprajournal.com]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. atcc.org [atcc.org]
- 23. semanticscholar.org [semanticscholar.org]
- 24. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
- 25. iris.uniroma1.it [iris.uniroma1.it]
Technical Support Center: Yield Optimization for 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine Synthesis
Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine (also known as 7-Chloro-1H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine), a critical 8-azapurine intermediate used in the development of nucleoside analogs and targeted therapeutics[1].
The synthesis relies on the diazotization of 6-chloro-pyrimidine-2,4,5-triamine using isoamyl nitrite, followed by an intramolecular cyclization[1][2]. While mechanistically straightforward, the highly reactive nature of the diazonium intermediate and the lability of the 7-chloro group often lead to yield and purity bottlenecks. This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative optimization matrices to ensure reproducible, high-yield scale-up.
Mechanistic Workflow & Pathway Analysis
Understanding the reaction pathway is critical for troubleshooting. The reaction proceeds via the selective nitrosation of the most nucleophilic amine (C5-position), generating a transient diazonium species that rapidly undergoes intramolecular cyclization with the adjacent C4-amine to form the triazole ring.
Figure 1: Mechanistic workflow for the synthesis of 7-Chloro-1H-triazolo[4,5-d]pyrimidin-5-amine.
Troubleshooting Guide & FAQs
This section addresses the most common failure modes encountered during this synthesis. Every solution is grounded in chemical causality to help you adapt these principles to your specific laboratory environment.
Q: Why is my isolated yield consistently below 60% despite LC-MS showing full consumption of the starting material? A: If the starting material is fully consumed but the yield is low, the product or intermediate is degrading during the reaction or being lost during workup.
-
Causality: 1,4-Dioxane readily forms hydroperoxides upon exposure to air. These peroxides initiate radical degradation pathways that destroy the sensitive diazonium intermediate before cyclization can occur. Furthermore, over-concentration during workup can trap the product in a tarry matrix.
-
Actionable Fix: You must use dioxane freshly purified by passage through basic alumina[1][2]. Do not concentrate the post-reaction mixture to dryness; stop at ~30% of the original volume before adding the petroleum ether anti-solvent[1].
Q: I am detecting a significant M-18 mass shift impurity in my LC-MS. How do I prevent this? A: An M-18 mass shift indicates the replacement of the chlorine atom (~35 Da) with a hydroxyl group (~17 Da), forming the 7-hydroxy byproduct.
-
Causality: At 90°C, the electron-deficient pyrimidine ring makes the chlorine atom highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by trace water.
-
Actionable Fix: The reaction must be strictly anhydrous. Dry your 6-chloro-2,4,5-pyrimidinetriamine starting material in a vacuum oven prior to use. Ensure your nitrogen line is passed through a drying tube, and verify that your basic alumina column has effectively removed all water from the dioxane.
Q: The reaction mixture turns dark brown/black, and the final product is heavily discolored. What is going wrong? A: Discoloration is caused by the polymerization of the diazonium intermediate or oxidative degradation of the electron-rich triamine starting material.
-
Causality: Diazotization reactions are prone to forming highly conjugated azo-polymers if oxygen is present or if the local concentration of the diazonium species is too high relative to the cyclization rate.
-
Actionable Fix: Maintain a strict inert atmosphere (Nitrogen or Argon)[1]. During workup, the addition of activated carbon is not optional—it is mechanistically required to adsorb these polymeric byproducts[2].
Figure 2: Troubleshooting logic tree for common synthesis deviations.
Quantitative Optimization Matrix
Use the following data table to benchmark your reaction parameters against the optimized standards. Deviations from the optimized conditions directly correlate with specific impurity profiles.
| Reaction Parameter | Sub-optimal Condition | Optimized Condition | Impact on Yield / Purity |
| Solvent Quality | As-is / Reagent Grade Dioxane | Passed through basic alumina immediately prior to use[1] | +15-20% yield ; Eliminates radical degradation from peroxides. |
| Atmosphere | Ambient Air | Strict Nitrogen/Argon sweep[2] | Reduces tarry oxidative byproducts; improves crystal color. |
| Reagent Quality | Ambiently stored Isoamyl Nitrite | Fresh / Stored at 2-8°C in the dark | Ensures complete conversion; prevents unreacted starting material. |
| Decolorization | Direct crystallization | Activated carbon filtration at RT[1] | Increases final purity from ~85% to >95% ; removes azo-polymers. |
| Drying Method | Ambient air drying | Vacuum desiccator over P2O5 at 40°C for 16 hrs[1] | Prevents long-term hydrolytic degradation of the C-Cl bond. |
Self-Validating Standard Operating Procedure (SOP)
This protocol is engineered to be self-validating. Do not proceed to the next step unless the in-process validation criteria are met. The baseline scale provided is for 10.94 g of starting material[1][2].
Phase 1: Preparation & Setup
-
Solvent Purification: Pass 500 mL of 1,4-dioxane through a column of basic alumina[1].
-
Validation Check: Test the eluent with KI-starch peroxide test strips. The result must be strictly negative (0 ppm).
-
-
Reaction Assembly: In a flame-dried, nitrogen-flushed 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend anhydrous 6-chloro-2,4,5-pyrimidinetriamine (10.94 g, 0.0686 mol) in the purified dioxane[1][2].
Phase 2: Reaction Execution
-
Reagent Addition: Add isoamyl nitrite (9.20 mL, 0.0686 mol) in one continuous portion via syringe[1][2].
-
Note: Ensure the isoamyl nitrite is cold (2-8°C) and pale yellow. If it has turned dark orange or brown, it has degraded and must be discarded.
-
-
Heating: Heat the mixture to 90°C with vigorous stirring for exactly 2 hours under a continuous nitrogen atmosphere[1][2].
-
Validation Check: Pull a 50 µL aliquot, dilute in methanol, and check via TLC (10% MeOH in DCM) or LC-MS. The highly polar triamine starting material should be completely absent.
-
Phase 3: Workup & Isolation
-
Decolorization: Cool the reaction mixture to room temperature. Add 3-5 g of activated carbon, stir for 15 minutes, and filter the mixture through a pad of Celite to remove the carbon and insoluble polymeric byproducts[2].
-
Validation Check: The filtrate should be clear and pale yellow. If it remains dark brown, repeat the activated carbon treatment.
-
-
Concentration: Concentrate the filtrate under reduced pressure to approximately 150 mL[1][2]. Do not evaporate to dryness.
-
Precipitation: Slowly add petroleum ether (bp 35-60°C, 250 mL) to the concentrated solution while stirring vigorously to precipitate the product[1][2].
-
Filtration: Filter the resulting precipitate and wash the filter cake with an additional 50 mL of petroleum ether[1].
-
Drying: Transfer the solid to a vacuum oven or desiccator. Dry in vacuo over phosphorus pentoxide (P2O5) at 40°C for 16 hours[1].
-
Validation Check: Weigh the product. Return it to the vacuum desiccator for 2 hours and weigh again. Constant weight confirms the complete removal of moisture and residual solvents. Expected yield: ~9.23 g of crude desired product[1].
-
References
-
Title: Synthesis of (D) 7-Chloro-1H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine Source: PrepChem Database (Referencing Literature source US05126345) URL: [Link]
- Title: Bis-(hydroxymethyl) cyclobutyl purines and pyrimidines (Patent CA1339647C / US Equivalent)
Sources
Technical Support Center: Overcoming Solubility Issues of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine
Overview & Mechanistic Causality
7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine (also known as 5-amino-7-chloro-1H-triazolo[4,5-d]pyrimidine) is a highly functionalized 8-azapurine building block. It is frequently utilized in the synthesis of nucleoside analogs and pharmaceuticals, such as the platelet aggregation inhibitor Ticagrelor[1].
Despite its utility, researchers consistently encounter severe solubility roadblocks when handling this compound. The causality behind this insolubility lies in its molecular architecture. The compound is a rigid, planar heterocycle that forms an exceptionally stable crystal lattice. This stability is driven by extensive π−π stacking and a dense network of intermolecular hydrogen bonds between the exocyclic amine and the multiple nitrogen atoms in the triazole and pyrimidine rings. This high lattice energy is characteristic of the 8-azapurine class, which often exhibits melting points exceeding 300°C[2]. Overcoming this barrier requires specific thermodynamic interventions and exploitation of the molecule's unique acid-base chemistry.
Troubleshooting Guide & FAQs
Q1: I tried dissolving the compound in standard organic solvents (DCM, EtOAc, MeOH, MeCN), but it remains a cloudy suspension. Why? A: Standard organic solvents lack the necessary hydrogen-bond accepting or donating capacity to disrupt the compound's highly stable crystal lattice. The thermodynamic penalty of breaking the intermolecular hydrogen bonds and π−π stacking in the solid state is simply too high for these solvents to overcome[2].
Q2: What is the recommended solvent system for preparing high-concentration stock solutions for biological or analytical assays? A: You must use highly polar, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) . However, solvent alone is rarely sufficient. You must apply thermodynamic energy via sonication and gentle heating (40–50°C) to provide the activation energy required to shatter the crystal lattice and fully solvate the molecules.
Q3: My compound crashes out of solution when I dilute the DMSO stock into my aqueous in vitro assay buffer. How can I maintain solubility? A: You must exploit the molecule's pKa. The N-H proton of the triazole ring in 8-azapurines is highly acidic compared to natural purines, typically exhibiting a pKa between 4.8 and 8.0[3][4]. By adjusting your aqueous buffer to a slightly basic pH (e.g., pH 7.5–8.5) or by adding a mild base (like Tris base or dilute NaOH), you deprotonate the triazole ring. The resulting anionic species is highly water-soluble and will not precipitate[4].
Q4: I am using this compound in a synthetic reaction (e.g., nucleophilic aromatic substitution of the 7-chloro group). How do I solubilize it in organic solvents without using DMSO? A: Suspend the compound in a polar aprotic solvent like DMF or DMAc , and add an organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) . The base serves a dual purpose: it deprotonates the acidic triazole proton, instantly solubilizing the compound as an organic salt, and it acts as an acid scavenger for the HCl generated during the subsequent SNAr reaction[1].
Quantitative Data Presentation
The following table summarizes the solubility profile of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine across various solvent systems and the required interventions to achieve complete dissolution.
| Solvent System | Solubility Profile | Mechanistic Limitation | Recommended Intervention |
| DCM / EtOAc / Toluene | Insoluble (< 0.1 mg/mL) | Cannot disrupt H-bonding or π−π stacking. | Do not use for stock solutions. |
| Methanol / Ethanol | Very Slightly Soluble | Weak H-bond disruption; insufficient for high conc. | Use only for highly dilute analytical LC-MS. |
| DMSO / NMP | Soluble (up to 10-20 mM) | High viscosity; requires kinetic energy to initiate. | Heat to 45°C + Sonicate for 10 minutes. |
| Aqueous Buffer (pH < 6.0) | Insoluble (Crashes out) | Molecule exists in its neutral, lattice-forming state. | Avoid acidic buffers. |
| Aqueous Buffer (pH > 7.5) | Highly Soluble | Triazole ring is deprotonated (anionic state). | Add 1 eq. NaOH or use Tris buffer (pH 8.0). |
| DMF + DIPEA (1.2 eq) | Highly Soluble | Base forms a soluble organic salt. | Ideal for synthetic workflows (e.g., SNAr). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Use this protocol for preparing master stocks for downstream biological or analytical assays.
-
Weighing: Accurately weigh 1.71 mg of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine (MW ≈ 170.56 g/mol ) into a clean, dry 1.5 mL amber glass vial.
-
Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.
-
Mechanical Agitation: Vortex the vial vigorously for 30 seconds. The solution will likely remain a cloudy suspension.
-
Thermodynamic Disruption: Place the vial in a heated ultrasonic bath set to 45°C. Sonicate for 10 to 15 minutes.
-
Self-Validation Step: Remove the vial and hold it up to a strong light source. The solution must be completely transparent with no particulate scattering (Tyndall effect). If any micro-crystals are visible, repeat Step 4.
-
Storage: Aliquot the clear solution and store at -20°C. Protect from moisture, as water ingress will cause precipitation.
Protocol 2: Base-Assisted Aqueous Solubilization (1 mM)
Use this protocol when diluting DMSO stocks into aqueous media to prevent precipitation.
-
Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS or HEPES) and supplement it with a mild base (e.g., 2 mM Tris base) to ensure the buffering capacity can handle the acidic triazole proton.
-
Pre-Warming: Warm the aqueous buffer to 37°C to prevent cold-shock precipitation.
-
Dilution: Slowly add 100 µL of the 10 mM DMSO stock (from Protocol 1) dropwise into 900 µL of the warmed buffer while vortexing continuously.
-
Self-Validation Step: Measure the pH of the final solution using a micro-pH probe. It must read between 7.5 and 8.5. A drop in pH below 7.0 indicates incomplete deprotonation, which will lead to gradual precipitation. If the pH is too low, titrate with 0.1 M NaOH in 1 µL increments until the target pH is reached.
Solubilization Logic Workflow
Workflow for solubilizing 8-azapurine derivatives based on downstream applications.
References
- 8-Azaguanine Physico-chemical Properties. ChemBK.
- Three-Step Synthetic Pathway toward Fully Decorated [1,2,3]Triazolo[4,5-d]pyrimidine (8-Azapurine) Derivatives. Organic Letters (ACS Publications).
- Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. The Journal of Physical Chemistry A (ACS Publications).
- Fluorescence emission properties of 8-azapurines and their nucleosides, and application to the kinetics of the reverse synthetic reaction of purine nucleoside phosphorylase. PubMed (NIH).
Sources
Technical Support Center: Purification Strategies for 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine & Derivatives
Welcome to the Technical Support Center for 8-azapurine derivatives. 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine (CAS: 88780-84-1)—also known as 2-amino-6-chloro-8-azapurine—is a critical intermediate in the synthesis of P2Y12 receptor antagonists, including the antiplatelet drug Ticagrelor .
Handling and purifying this compound is notoriously challenging due to two competing structural features:
-
Electrophilic Lability: The electron-withdrawing nature of the 1,2,3-triazole ring and the pyrimidine nitrogens makes the C7-chloro group highly susceptible to Nucleophilic Aromatic Substitution ( SNAr ). It rapidly degrades in the presence of water or alcohols under basic or heated conditions .
-
Extreme Polarity & H-Bonding: The molecule possesses a weakly basic 5-amino group and a highly acidic triazole proton ( pKa≈4.5 ). This creates a rigid, planar zwitterionic-like network with strong intermolecular hydrogen bonding, rendering it insoluble in most non-polar organic solvents and prone to severe tailing on standard normal-phase silica gel.
Diagnostic Flowchart
Before selecting a purification strategy, analyze your crude mixture using LC-MS to identify the primary impurity driving the contamination.
Diagnostic flowchart for selecting the optimal purification strategy based on impurity profiling.
Troubleshooting Guide
Symptom: The product converts to the 7-hydroxy/oxo derivative during workup.
-
Cause: Exposure to aqueous basic workup conditions or prolonged exposure to moisture. The triazole ring activates the C7 position, making the chlorine atom an excellent leaving group for hydroxide attack.
-
Solution: Avoid aqueous base entirely. Use strictly anhydrous conditions or rapid acidic workup. If hydrolysis has occurred, the batch must be discarded or subjected to re-chlorination using POCl3 .
Symptom: Poor recovery or severe tailing during silica gel chromatography.
-
Cause: Irreversible adsorption. The acidic triazole proton and basic amine interact strongly with the silanol groups on bare normal-phase silica.
-
Solution: Switch to reversed-phase chromatography (C18) or add a volatile acidic modifier (e.g., 1% Acetic Acid in DCM/MeOH) to protonate the silanol groups and suppress tailing.
Symptom: The isolated solid is a dark, sticky tar instead of a crystalline powder.
-
Cause: Oxidation of the electron-rich 6-chloro-2,4,5-pyrimidinetriamine starting material, or retention of high-boiling byproducts (like isoamyl alcohol generated from the diazotization reagent, isoamyl nitrite) .
-
Solution: Dissolve the tar in anhydrous 1,4-dioxane, treat with activated carbon, and filter through Celite before attempting precipitation (See Protocol A).
Frequently Asked Questions (FAQs)
Q: Can I use methanol or ethanol to recrystallize the crude product? A: No. Heating the compound in primary alcohols will induce an SNAr reaction, converting your target into the 7-alkoxy derivative (e.g., 7-methoxy-1H-triazolo[4,5-d]pyrimidin-5-amine) . Always use aprotic solvents like 1,4-dioxane or THF for dissolution.
Q: How do I remove unreacted 6-chloro-2,4,5-pyrimidinetriamine starting material? A: The starting triamine is significantly more basic than the triazolopyrimidine product. While a controlled acidic wash can help, anti-solvent precipitation from dioxane using petroleum ether (Protocol A) is the most reliable method to leave the more soluble triamine in the mother liquor.
Q: Why does the melting point of my purified product vary? A: The compound undergoes thermal decomposition (effervescence) near its melting point rather than a clean phase transition. Furthermore, depending on the drying conditions, it can exist as different tautomers or hydrates, which shifts the apparent melting point. Rely on LC-MS and NMR for purity validation rather than melting point.
Standardized Purification Protocols
Protocol A: Anti-Solvent Precipitation (Scalable & Solvent-Efficient)
This is the industry-standard method for isolating 8-azapurines following diazotization .
-
Dissolution: Dissolve the crude reaction mixture in anhydrous 1,4-dioxane (approx. 10 mL per gram of crude).
-
Causality: Dioxane is a polar aprotic solvent that disrupts intermolecular H-bonding, solubilizing the product without acting as a nucleophile against the labile C7-chloro group.
-
-
Decolorization: Add activated carbon (10% w/w). Heat the suspension to 60 °C for 15 minutes under a nitrogen atmosphere, then filter while hot through a pad of Celite to remove tarry oxidation byproducts.
-
Concentration: Concentrate the pale-yellow filtrate under reduced pressure (water bath < 40 °C) to approximately 30% of its original volume.
-
Causality: High temperatures promote thermal degradation of the triazole ring.
-
-
Precipitation: While stirring vigorously, slowly add petroleum ether (bp 35-60 °C) until a stable, off-white precipitate forms.
-
Self-Validating Isolation: Filter the precipitate and wash with cold petroleum ether. Dry in vacuo over P2O5 at 40 °C for 16 hours.
-
Causality: P2O5 ensures the complete removal of residual moisture, preventing slow solid-state hydrolysis during storage. A successful precipitation yields a free-flowing powder; if it remains sticky, residual isoamyl alcohol is present, and the precipitation must be repeated.
-
Protocol B: Reversed-Phase Flash Chromatography (High-Purity Analytical Needs)
Use this method when isolating derivatives for biological assays where >99% purity is required.
-
Column Selection: Equip the flash system with a C18 functionalized silica column.
-
Mobile Phase Preparation:
-
Solvent A: Water (0.1% Formic Acid)
-
Solvent B: Acetonitrile (0.1% Formic Acid)
-
Causality: The acidic modifier suppresses the ionization of the triazole proton, keeping the molecule in a neutral state to ensure sharp peak shapes and prevent tailing.
-
-
Elution: Run a gradient of 5% B to 60% B over 10 column volumes. Monitor UV absorbance at 254 nm and 280 nm.
-
Recovery: Immediately lyophilize (freeze-dry) the collected product fractions.
-
Causality: Prolonged exposure to aqueous acidic conditions during standard rotary evaporation will lead to hydrolysis. Lyophilization removes water at sub-zero temperatures, safely preserving the C7-chloro group.
-
Quantitative Data & Solvent Selection
Table 1: Solvent Compatibility for 7-Chloro-8-azapurines
| Solvent | Solubility | Reactivity Risk | Recommendation |
| Water / Aqueous Base | Low to Moderate | High (Hydrolysis to 7-oxo) | Avoid entirely during workup |
| Methanol / Ethanol | Moderate | High ( SNAr to 7-alkoxy) | Avoid; do not use for recrystallization |
| 1,4-Dioxane | High | Low | Optimal for dissolution/precipitation |
| Tetrahydrofuran (THF) | High | Low | Good alternative to Dioxane |
| Petroleum Ether / Heptane | Very Low | None | Optimal as anti-solvent |
| Dichloromethane (DCM) | Low | None | Poor solubility limits use |
Table 2: LC-MS Diagnostic Masses for Self-Validating Impurity Profiling (ESI+)
Always verify the isotopic pattern of your target mass. The presence of a single chlorine atom will produce a characteristic 3:1 ratio for the M and M+2 peaks.
| Species | Chemical Formula | Exact Mass | Expected m/z[M+H]⁺ | Diagnostic Note |
| Target: 7-Chloro-8-azapurine | C4H3ClN6 | 170.01 | 171.0 / 173.0 | Characteristic 3:1 isotopic pattern ( 35Cl/37Cl ) |
| Impurity: 7-Hydroxy/Oxo | C4H4N6O | 152.04 | 153.0 | Indicates moisture exposure / hydrolysis |
| Impurity: 7-Methoxy | C5H6N6O | 166.06 | 167.1 | Indicates reaction with methanol solvent |
| Starting Material: Triamine | C4H6ClN5 | 159.03 | 160.0 / 162.0 | Unreacted precursor; requires precipitation |
References
-
Zhao, Z., Wang, Y., Tian, N., Yan, H., & Wang, J. (2021). Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents. RSC Medicinal Chemistry, 12(8), 1414–1427.[Link]
-
Seela, F., & Peng, X. (2024). Nucleobase-Functionalized 7-Deazaisoguanine and 7-Deazapurin-2,6-diamine Nucleosides: Halogenation, Cross-Coupling, and Cycloaddition. The Journal of Organic Chemistry, 89(3), 1685–1701.[Link]
- Geen, G. R., & Grinter, T. J. (1992). Purine derivatives and their use as antiviral agents (US Patent 5,126,345 A). U.S.
Optimizing reaction parameters for the synthesis of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine analogs
Welcome to the Technical Support Center for the synthesis of 7-chloro-1H-triazolo[4,5-d]pyrimidin-5-amine and its analogs. This heterocyclic core is a critical intermediate in the development of pharmaceutical agents, including the reversible P2Y12 receptor antagonist Ticagrelor[1][2] and various A2A adenosine receptor antagonists[3][4].
This guide provides drug development professionals with mechanistic insights, validated protocols, and troubleshooting strategies to optimize reaction parameters, ensure scalability, and maintain stringent safety profiles.
Mechanistic Pathway & Causality
The formation of the triazolo[4,5-d]pyrimidine scaffold relies on the selective diazotization of 6-chloro-pyrimidine-2,4,5-triamine. Causality in this reaction is driven by electronic differentiation: the 5-amino group is the most electron-rich and least deactivated by the pyrimidine ring nitrogens, making it highly susceptible to nitrosation[5].
Once the 5-diazonium salt is generated, its extreme electrophilicity drives a rapid intramolecular nucleophilic attack by the adjacent 4-amino group. This spontaneous ring closure yields the thermodynamically stable 1,2,3-triazole fused system[5].
Mechanism of diazotization and cyclization for triazolo[4,5-d]pyrimidine synthesis.
Standardized Experimental Protocols
To accommodate both early-stage discovery and late-stage process scale-up, we provide two self-validating methodologies.
Method A: Classical Isoamyl Nitrite Cyclization (Discovery Scale)
Best for rapid analog generation (<50g scale). Utilizes organic nitrites in aprotic media.
-
Preparation: Suspend 6-chloro-pyrimidine-2,4,5-triamine (1.0 eq) in anhydrous 1,4-dioxane (or acetonitrile) freshly purified by passage through basic alumina[6][7].
-
Reagent Addition: Under a nitrogen atmosphere, add isoamyl nitrite (1.05 eq) dropwise at room temperature[6].
-
Cyclization: Heat the reaction mixture to 80–90 °C with continuous stirring for 2–4 hours[6][8].
-
Validation Check: Monitor via HPLC (UV 254 nm). The protocol is self-validating when the transient diazonium peak completely resolves into the final product peak.
-
Workup: Cool to room temperature, treat with activated carbon, and filter. Concentrate the filtrate under reduced pressure to 30% volume.
-
Isolation: Add petroleum ether (bp 35-60 °C) to precipitate the product. Filter, wash with petroleum ether, and dry in vacuo over P2O5 at 40 °C[6].
Method B: Resin-NO2 Catalyzed Cyclization (Process / Scale-Up)
Best for safe, industrial-scale manufacturing. Avoids explosive diazonium accumulation.
-
Preparation: Suspend the pyrimidine-triamine starting material in a biphasic mixture of acetonitrile and water[9][10].
-
Catalyst Loading: Add a catalytic amount of p-toluenesulfonic acid (TsOH) to activate the system[9].
-
Diazotization: Introduce "Resin-NO2" (a cation-exchange resin pre-loaded with nitrite ions) in portions at room temperature[10].
-
Cyclization: Stir at room temperature for 4–6 hours. The solid-supported nitrite ensures that diazonium formation and subsequent cyclization occur locally on the resin surface, preventing dangerous bulk accumulation[9].
-
Workup: Filter off the resin (which can be regenerated). Extract the aqueous filtrate with ethyl acetate, dry over Na2SO4, and concentrate to yield the high-purity product[9][10].
Troubleshooting & FAQs
Q: Why am I seeing high levels of degradation products instead of the cyclized triazole? A: This is typically caused by water contamination when using Method A. Isoamyl nitrite is highly sensitive to moisture and will hydrolyze, leading to incomplete diazotization. Furthermore, if water is present, the highly reactive diazonium intermediate can undergo nucleophilic attack by H2O (yielding a 5-hydroxy pyrimidine byproduct) rather than the desired intramolecular 4-amino attack. Ensure strictly anhydrous conditions and use freshly opened/titrated isoamyl nitrite.
Q: How can we safely scale up the diazotization step without the severe explosion risks associated with diazonium salts? A: Classical liquid-phase diazotization using alkyl nitrites or NaNO2/acid creates potentially explosive diazonium salts that are hazardous on a plant scale[9]. To mitigate this, transition to Method B (Resin-NO2) . By utilizing a nitrite-loaded ion exchange resin, the diazonium intermediate is generated and immediately consumed on the solid support, keeping the steady-state concentration of the hazardous intermediate in the bulk solvent near zero[9][10].
Q: What causes the loss of the 7-chloro substituent during the reaction, and how do I prevent it? A: The 7-chloro group on the triazolo[4,5-d]pyrimidine core is highly activated toward Nucleophilic Aromatic Substitution ( SNAr )[2][11]. If the reaction is heated in protic, nucleophilic solvents (such as methanol or ethanol), the solvent will displace the chloride ion, yielding a 7-alkoxy byproduct. To prevent this, strictly utilize non-nucleophilic, aprotic solvents like 1,4-dioxane or acetonitrile during the cyclization step[2][6].
Q: The isolated product is highly colored (dark brown/red). How can I improve the color profile? A: Azo-coupling side reactions between the diazonium intermediate and unreacted starting material can create highly conjugated, colored impurities. Ensure that the nitrosating agent is added slowly to maintain a low concentration of unreacted starting material in the presence of the diazonium salt. Post-reaction, treating the cooled mixture with activated carbon before precipitation effectively removes these polymeric azo-impurities[6].
Quantitative Data Summary: Parameter Optimization
The following table summarizes the optimized parameters comparing the discovery-scale and process-scale methodologies:
| Parameter | Method A: Isoamyl Nitrite[3][6] | Method B: Resin-NO2[9][10] |
| Primary Reagent | Isoamyl nitrite (Liquid) | Resin-NO2 / TsOH (Solid-supported) |
| Optimal Solvent | 1,4-Dioxane or Acetonitrile | Acetonitrile / Water mixture |
| Reaction Temperature | 80 °C – 90 °C | 20 °C – 25 °C (Room Temp) |
| Reaction Time | 2 – 4 hours | 4 – 6 hours |
| Average Yield | 65% – 75% | 85% – 90% |
| Safety / Scalability | Low (Thermal hazards, explosion risk) | High (Localized reaction, green chemistry) |
| Primary Impurity Risk | Azo-polymers, 7-alkoxy substitution | Minor hydrolysis products |
References
- Synthesis of (D)
- Antagonists of the Human A2A Adenosine Receptor. 4.
- An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring SpringerPlus / ResearchGate URL
- An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring (Full Text)
Sources
- 1. WO2015162630A1 - Novel processes for preparing triazolo [4,5-d]- pyrimidines, including ticagrelor, vianew intermediates and new route of synthesis. - Google Patents [patents.google.com]
- 2. Portico [access.portico.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine|CAS 10179-84-7 [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. CA1339647C - Bis-(hydroxymethyl) cyclobutyl purines and pyrimidines - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. USRE46276E1 - Triazolo(4,5-D)pyrimidine compounds - Google Patents [patents.google.com]
Strategies to minimize side reactions during the amination of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 8-azapurine derivatives, specifically focusing on the amination of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine . This molecule is a critical intermediate in the synthesis of cardiovascular drugs (such as Ticagrelor analogs) and novel antiplatelet agents[1].
The substitution of the 7-chloro group with an amine proceeds via a Nucleophilic Aromatic Substitution ( SNAr ) mechanism[2]. While the C7 position is highly electrophilic and primed for attack, this intense reactivity makes the substrate exceptionally vulnerable to side reactions. This guide provides field-proven strategies to enforce reaction causality, minimize impurities, and establish a self-validating experimental workflow.
Part 1: Mechanistic Overview & Reaction Logic
To control the reaction, we must first map the competing pathways. The electron-withdrawing nature of the fused triazole ring activates the C7 position for the desired SNAr amination[3]. However, trace water or improper base selection can trigger rapid hydrolysis or dimerization.
Reaction pathways during amination of 7-chloro-8-azapurine derivatives.
Part 2: Troubleshooting FAQs
Q1: Why am I seeing a significant amount of the 7-hydroxy byproduct instead of the aminated product? Causality: The formation of the 7-hydroxy (or 7-oxo tautomer) byproduct is the direct result of competitive SNAr by hydroxide ions. Even trace amounts of water in your solvent or hygroscopic bases will react to form hydroxide. Because hydroxide is a smaller and harder nucleophile than most organic amines, it easily outcompetes the amine at the sterically hindered C7 position[2]. Solution: Transition to a strictly anhydrous system. Dry your amine over molecular sieves prior to use. Validate the solvent's water content via Karl Fischer titration (must be <0.05%) before introducing the 7-chloro substrate.
Q2: How do I prevent dimerization and unreacted starting material when scaling up? Causality: The triazole ring possesses an acidic proton (pKa ~4.5). In the presence of a base, this proton is removed, generating a triazolide anion. If the local concentration of the 7-chloro starting material is too high (e.g., due to poor mixing or rapid bulk addition), this anion acts as a nucleophile, attacking another molecule of the starting material to form an inactive dimer[3]. Solution: Employ a reverse-addition strategy . Add the 7-chloro substrate slowly (dropwise) to a pre-mixed solution of the amine and base. This keeps the steady-state concentration of the electrophile low, suppressing dimerization.
Q3: What is the optimal base and solvent combination to minimize degradation of the triazolopyrimidine core? Causality: Harsh inorganic bases (like NaH or alkoxides) or excessive heating (>80 °C) can degrade the delicate triazole ring or cause ring-opening side reactions. Furthermore, less sterically hindered bases like Triethylamine (TEA) can occasionally act as competing nucleophiles. Solution: Use N,N-Diisopropylethylamine (DIPEA) . DIPEA's increased steric bulk prevents it from acting as a nucleophile while effectively neutralizing the HCl byproduct[1]. Pair this with anhydrous 1,4-dioxane at 60 °C, which provides a cleaner reaction profile than DMF (which can degrade to release dimethylamine, causing unwanted amination).
Part 3: Quantitative Data & Optimization
The following table synthesizes optimization data demonstrating the causal relationship between reaction parameters and byproduct formation during the amination of 7-chloro-triazolopyrimidines.
| Solvent (Condition) | Base | Temp (°C) | Amine (eq) | Target Yield (%) | 7-OH Byproduct (%) | Dimer/Degradation (%) |
| DMF (Wet, >0.2% H₂O) | TEA | 80 | 1.0 | 45.0 | 40.0 | 15.0 |
| DMF (Dry, <0.05% H₂O) | TEA | 80 | 1.1 | 78.0 | < 2.0 | 20.0 |
| DMF (Dry, <0.05% H₂O) | DIPEA | 60 | 1.2 | 89.0 | < 1.0 | 10.0 |
| 1,4-Dioxane (Dry) | DIPEA | 60 | 1.2 | 94.5 | < 1.0 | < 4.5 |
| 1,4-Dioxane (Dry) | DIPEA | 25 | 1.2 | 60.0 | < 1.0 | < 1.0 (Incomplete) |
Data Interpretation: Switching from TEA to DIPEA reduces degradation by 10%, while utilizing 1,4-Dioxane at 60 °C maximizes yield and limits the 7-OH byproduct to negligible levels.
Part 4: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol integrates In-Process Controls (IPCs) that allow the reaction to self-validate at critical junctures.
Self-validating experimental workflow for the amination of 7-chloro-triazolopyrimidines.
Step-by-Step Methodology:
-
System Preparation & Validation: Purge a clean, dry reactor with Argon for 15 minutes. Add anhydrous 1,4-dioxane (10 volumes relative to the starting material).
-
Self-Validation Check: Withdraw a 1 mL sample and perform Karl Fischer titration. Do not proceed unless water content is ≤0.05%.
-
-
Reagent Loading: Add the primary amine (1.2 equivalents) and DIPEA (1.5 equivalents) to the reactor. Stir at 20 °C for 15 minutes to ensure complete homogenization.
-
Controlled Electrophile Addition: Dissolve 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine (1.0 equivalent) in a minimum volume of anhydrous 1,4-dioxane. Begin heating the main reactor to 60 °C. Add the 7-chloro solution dropwise over 1 hour.
-
Causality Note: This reverse-addition suppresses the local concentration of the highly reactive 7-chloro species, preventing the triazolide anion from triggering dimerization.
-
-
In-Process Control (IPC): After 2 hours of stirring at 60 °C, withdraw a 50 µL aliquot. Quench it in 1 mL of Acetonitrile/Water (1:1) and analyze via HPLC (UV at 254 nm).
-
Self-Validation Check: The reaction is deemed complete when the 7-chloro starting material peak accounts for <1.0% area . If >1.0%, add an additional 0.1 eq of amine and stir for 1 hour before re-testing.
-
-
Isolation & Purification: Once validated, cool the reactor to room temperature. Slowly quench the reaction by adding cold deionized water (20 volumes) under vigorous stirring to precipitate the product. Filter the resulting solid, wash thoroughly with cold water (to remove DIPEA hydrochloride salts and residual amine), and dry under vacuum at 45 °C to constant weight.
Part 5: References
-
WIPO Patentscope (WO2014206187) . PREPARATION METHOD OF TICAGRELOR AND INTERMEDIATES THEREOF. World Intellectual Property Organization.[Link]
-
Zhao, Z., et al. (2021) . Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents. RSC Medicinal Chemistry, 12, 1414-1427.[Link]
-
Noce, B., et al. (2025) . Design of Benzyl-triazolopyrimidine-Based NADPH Oxidase Inhibitors Leads to the Discovery of a Potent Dual Covalent NOX2/MAOB Inhibitor. Journal of Medicinal Chemistry, 68(6), 6292-6311.[Link]
Sources
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine
Introduction: The synthesis of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine, a critical intermediate in the manufacture of the antiplatelet agent Ticagrelor, presents unique challenges when transitioning from laboratory scale to industrial production.[1][2] This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering these hurdles. We will explore the causality behind common issues and offer field-proven troubleshooting strategies to ensure a robust, safe, and efficient scale-up process.
Section 1: Critical Process Parameters & Synthetic Pathway Overview
The core of this synthesis involves the transformation of a substituted pyrimidine diamine into the fused triazolopyrimidine ring system. This is typically achieved through a diazotization reaction followed by an intramolecular cyclization. The efficiency and safety of this transformation are paramount for a successful scale-up campaign.
The general synthetic pathway is illustrated below. The critical step, and the primary focus of this guide, is the conversion of the 5-amino-6-chloropyrimidine derivative to the triazolo[4,5-d]pyrimidine core.
Caption: General workflow for the synthesis of the triazolo[4,5-d]pyrimidine core.
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Problem 1: Low Yield and Incomplete Conversion during Triazole Ring Formation
Question: My yield for the diazotization and cyclization step is consistently low (<70%) on a larger scale, and HPLC analysis shows significant amounts of unreacted starting material. What are the likely causes and how can I improve conversion?
Answer: This is a common scale-up challenge rooted in the kinetics and mass transfer limitations of the diazotization reaction.
-
Causality (The "Why"):
-
Poor Mass Transfer: On a larger scale, the addition of the nitrite source (e.g., aqueous sodium nitrite) into the acidic reaction mixture can lead to localized areas of high and low concentration. If the mixing is not sufficiently turbulent, the highly reactive nitrous acid (formed in situ) can decompose before it reacts with the pyrimidine diamine, leading to incomplete conversion.
-
Temperature Control: Diazotization is a highly exothermic reaction. Insufficient cooling capacity on a larger reactor can lead to temperature spikes. Elevated temperatures (>10°C) can cause rapid degradation of the unstable diazonium salt intermediate before it has a chance to cyclize, drastically reducing yield.
-
Incorrect Stoichiometry or Addition Rate: A slow addition rate of the nitrite is crucial to allow the reaction to proceed smoothly and for the heat to be effectively removed. However, an excessively slow addition can also lead to the degradation of reactants and intermediates over a prolonged reaction time.
-
-
Solutions & Protocol Adjustments:
-
Optimize Agitation: Ensure the reactor's agitation speed is sufficient to create a vortex and guarantee rapid dispersion of the added nitrite solution. Baffles within the reactor are highly recommended for improving mixing efficiency.
-
Strict Temperature Management: Maintain the internal reaction temperature between 0-5°C throughout the nitrite addition. This may require a more powerful cooling system or a slower, controlled addition rate on scale.
-
Sub-surface Addition: Introduce the nitrite solution below the surface of the reaction mixture. This promotes immediate mixing and reaction, minimizing the decomposition of nitrous acid at the surface.
-
Consider Alternative Reagents: For a safer and often more efficient process, consider using a solid-supported diazotizing agent like "Resin-NO₂". This reagent is handled as a solid and offers a controlled release of the nitrosyl cation, which can lead to higher yields and a significant reduction in process-related impurities.[3]
-
Problem 2: Formation of Critical Impurities, Especially N-Nitrosamines
Question: My final product is contaminated with an unknown impurity that is difficult to remove by crystallization. I'm concerned about potential N-nitrosamine impurities. How can I identify and mitigate their formation?
Answer: The formation of N-nitrosamine impurities is a major regulatory concern, and the conditions of this synthesis are conducive to their formation. Another critical impurity can arise from side reactions.[3][4]
-
Causality (The "Why"):
-
N-Nitrosamine Formation: Excess nitrite at the end of the reaction, especially during the work-up phase if the pH is not controlled, can react with secondary or tertiary amine functionalities present in the starting materials, intermediates, or reagents (like DIPEA, if used in subsequent steps) to form carcinogenic N-nitrosamines.[4]
-
Side-Product Impurity (Impurity 27): As noted in process development literature, diazotization with sodium nitrite in acetic acid can lead to the formation of specific, difficult-to-remove impurities.[3] This is often due to side reactions of the diazonium intermediate with components of the reaction medium.
-
-
Solutions & Protocol Adjustments:
-
Quench Excess Nitrite: At the end of the reaction, add a quenching agent to destroy any remaining nitrous acid. The most common and effective quenching agents are sulfamic acid or urea. Add the quenching agent slowly while maintaining the low temperature until a negative test with potassium iodide-starch paper is observed.
-
Implement Specific pH Washes: A crucial control step is to perform washes at specific pH ranges during the work-up. A wash at an acidic pH (e.g., pH 3.5-4.5 with dilute HCl) can help remove certain impurities and unreacted starting materials.[4] This is followed by a basic wash to remove acidic components before proceeding.
-
Use a Safer Diazotizing Agent: As mentioned previously, using a reagent like "Resin-NO₂" can significantly reduce the formation of these impurities by avoiding a large excess of free nitrite in the solution.[3]
-
Analytical Monitoring: Use a qualified LC-MS method to specifically screen for potential N-nitrosamine impurities in your final product to ensure they are below the acceptable limit.
-
Problem 3: Difficulties with Work-up and Isolation
Question: During the work-up, I'm experiencing issues with phase separation (emulsions), and the subsequent crystallization gives an inconsistent yield and physical form. What are the best practices for isolation?
Answer: Scale-up often magnifies minor work-up issues into major operational bottlenecks. The key is a well-defined and robust isolation procedure.
-
Causality (The "Why"):
-
Emulsion Formation: Fine particulate matter, partially soluble impurities, or insufficient density difference between the organic and aqueous layers can lead to stable emulsions, making phase separation difficult and time-consuming.
-
Inconsistent Crystallization: This can be due to residual impurities that inhibit crystal growth, supersaturation being too high (leading to crashing out), or poor solvent selection. The presence of water in the organic solvent is a common culprit.
-
-
Solutions & Protocol Adjustments:
-
Break Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can often help break it by increasing the ionic strength and density of the aqueous phase. A filtration step (polish filtration) before extraction can also help remove particulates that stabilize emulsions.
-
Drying the Organic Phase: Ensure the organic layer containing the product is thoroughly dried using a drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating.
-
Solvent Swap and Anti-Solvent Addition: After extraction and drying, it is best practice to distill the extraction solvent (e.g., DCM) and replace it with a suitable crystallization solvent (e.g., acetonitrile, toluene).[4] A controlled addition of an anti-solvent (e.g., hexanes) to the solution at an elevated temperature, followed by slow cooling, will promote the formation of well-defined crystals and improve purity.[2]
-
The following decision tree can help diagnose issues related to low yield or purity.
Caption: Troubleshooting decision tree for yield and purity issues.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the critical quality attributes of the pyrimidine diamine starting material?
-
A: Purity is paramount. The starting material should be free from isomeric impurities and have a low content of residual amines from its own synthesis, as these can compete in the diazotization reaction. The amine and chloro group positions must be correct to ensure the formation of the desired final product.
-
-
Q: Which analytical methods are best for monitoring reaction progress and final product purity?
-
A: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for both reaction monitoring and final purity assessment. For impurity identification, especially for thermally labile or non-chromophoric impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.
-
-
Q: What are the primary safety hazards associated with this synthesis at scale?
-
A: The primary hazard is the thermal instability of the diazonium salt intermediate. A loss of cooling during the reaction could lead to a runaway reaction with rapid gas (N₂) evolution, causing a dangerous pressure build-up in the reactor. Secondly, handling of corrosive acids and potential formation of toxic nitrogen oxides (NOx) are significant concerns that require proper personal protective equipment (PPE) and reactor ventilation.
-
-
Q: Are there alternatives to sodium nitrite for this transformation?
-
A: Yes. As mentioned, solid-supported reagents like "Resin-NO₂" (a nitrite-impregnated ion-exchange resin) offer a safer alternative by controlling the availability of the reactive species.[3] Other options reported in the literature include the use of alkyl nitrites like isoamyl nitrite, though these may present different challenges regarding cost and handling.[2][5]
-
Section 4: Data and Protocols
Table 1: Comparison of Diazotization Reagents
| Feature | Sodium Nitrite (NaNO₂) | "Resin-NO₂"[3] | Isoamyl Nitrite[2] |
| Form | Solid (used as aqueous solution) | Solid Beads | Liquid |
| Safety | High exotherm, potential for runaway, forms NOx gas. | Milder reaction profile, easier to handle. | Flammable liquid, requires careful handling. |
| Impurity Profile | Can lead to N-nitrosamines and other side products. | Significantly reduces process-related impurities. | Different impurity profile, may require specific work-up. |
| Work-up | Requires careful quenching and pH-controlled washes. | Simple filtration to remove the resin. | Requires aqueous extraction and solvent removal. |
| Scale-up Suitability | Standard, but requires excellent engineering controls. | Excellent, offers enhanced safety and simplicity. | Suitable, but less common in large-scale pharma. |
Protocol: Improved Diazotization and Work-up Procedure
This protocol incorporates best practices for safety and purity on a larger scale.
-
Reaction Setup: Charge the pyrimidine diamine starting material (1.0 eq) and a suitable solvent (e.g., acetonitrile, 5-10 volumes) to a clean, dry, and inerted reactor equipped with an overhead stirrer, temperature probe, and addition funnel.
-
Cooling: Cool the stirred suspension to 0-5°C.
-
Acidification: Slowly add an aqueous acid solution (e.g., p-Toluenesulfonic acid in water) while maintaining the temperature at 0-5°C.[3]
-
Diazotization: Prepare a solution of sodium nitrite (1.05-1.2 eq) in water. Add this solution sub-surface to the reaction mixture at a rate that maintains the internal temperature at ≤ 5°C. The total addition time should be at least 60-90 minutes.
-
Reaction Monitoring: Stir the reaction for 20-30 minutes after the addition is complete. Monitor the reaction by HPLC until the starting material is consumed.[3]
-
Quenching: Prepare a 10% aqueous solution of sulfamic acid. Add it slowly to the reaction mixture until a sample of the reaction mixture gives a negative result on potassium iodide-starch paper.
-
Extraction & Washes: Dilute the reaction mixture with an appropriate extraction solvent (e.g., Dichloromethane).
-
Wash the organic layer with water.
-
Perform an acidic wash: Add water and adjust the pH to 3.5-4.5 using a dilute HCl solution.[4] Separate the layers.
-
Perform a basic wash: Wash the organic layer with a dilute sodium bicarbonate solution.
-
Perform a final brine wash.
-
-
Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Perform a solvent swap to a suitable crystallization solvent/anti-solvent system (e.g., Acetonitrile/Toluene) to obtain the final product.[4]
References
- US9359366B2 - Intermediate of Ticagrelor and preparation method therefor, and ...
- An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed form
- CN112724119B - Synthesis method of ticagrelor key intermediate - Google P
- Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor | ACS Catalysis - ACS Public
- Novel synthesis of Ticagrelor, an ant - JOCPR.
- SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS REL
- PROCESS FOR THE PREPARATION OF TICAGRELOR - European P
- Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antipl
- Synthesis of (D) 7-Chloro-1H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine. ym9TLCRyU=)
Sources
- 1. US9359366B2 - Intermediate of Ticagrelor and preparation method therefor, and preparation method for Ticagrelor - Google Patents [patents.google.com]
- 2. jocpr.com [jocpr.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. prepchem.com [prepchem.com]
Comparative bioactivity of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine and its analogs
Comparative Bioactivity of 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine and Its Analogs: A Guide for Rational Drug Design
Executive Summary
As a privileged scaffold in medicinal chemistry, 8-azapurines—specifically the triazolo[4,5-d]pyrimidine class—have revolutionized the development of purinergic modulators. At the center of this chemical space lies 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine (CAS 88780-84-1). While this specific chlorinated compound serves primarily as a highly reactive electrophilic intermediate in chemical synthesis[1], its downstream analogs exhibit profound, target-specific bioactivity. By exploiting the susceptibility of the C7 position to nucleophilic aromatic substitution ( SNAr ), researchers can synthesize a vast array of purine bioisosteres.
This guide objectively compares the bioactivity profiles of these analogs across three primary therapeutic domains: P2Y12 receptor antagonism (cardiovascular), A2A receptor antagonism (immuno-oncology), and myeloperoxidase (MPO) inhibition (inflammation).
Pharmacophore Rationale and Mechanistic Divergence
The core triazolo[4,5-d]pyrimidine ring mimics the endogenous adenine scaffold but alters the electron distribution and hydrogen-bonding network. The unsubstituted 7-chloro intermediate is biologically inert in most G-protein coupled receptor (GPCR) assays due to its high reactivity and lack of the critical hydrogen-bond donors/acceptors required for stable receptor pocket docking. However, substituting the C7 chlorine dictates the analog's pharmacological destiny:
-
Bulky Alkylamines (e.g., Cyclopropylamines): Drive selectivity toward the P2Y12 receptor. The substitution of the chlorine atom with cyclopropylamine derivatives yields potent antiplatelet agents, as demonstrated in the structural evolution of 2[2].
-
Heteroaryl/Furan Substitutions: Shift the affinity strictly toward the Adenosine A2A receptor. Furan-2-yl substitutions yield potent immuno-oncology candidates like 3[3], which reverse tumor-induced immunosuppression by blocking adenosine signaling in T-cells[4].
-
O-Benzyl Ethers: Transition the molecule from a GPCR ligand to an enzymatic inhibitor. For example, 7-(benzyloxy)-derivatives specifically target the heme pocket of5[5].
Purinergic signaling modulation: Triazolopyrimidine analogs competitively block A2A receptor activation.
Comparative Bioactivity Matrix
To objectively evaluate the performance of these analogs, we must look at their binding kinetics and functional readouts. The following table summarizes the quantitative bioactivity of key C7-substituted derivatives synthesized from the 7-chloro intermediate.
| Analog Class (C7 Substitution) | Representative Compound | Primary Target | Bioactivity ( IC50 / Ki ) | Mechanism of Action | Therapeutic Application |
| Unsubstituted Precursor | 7-Chloro-2,6-dihydro... | N/A | N/A | Electrophilic Intermediate | Chemical Synthesis[1] |
| Cyclopropylamine | Ticagrelor analog (Compound 7k) | P2Y12 Receptor | IC50 ~ 15-50 nM | Reversible Antagonism | Antiplatelet / Thrombosis[2] |
| Furan-2-yl | Ciforadenant (CPI-444) | A2A Receptor | Ki = 3.5 nM | Competitive Antagonism | Immuno-oncology[3] |
| O-Benzyl Ether | 7-(benzyloxy)-derivative | Myeloperoxidase | IC50 ~ 200 nM | Reversible Enzymatic Inhibition | Chronic Inflammation[5] |
Experimental Workflows: Self-Validating Protocols
As an application scientist, I emphasize that the reliability of bioactivity data hinges on the robustness of the assay. Below is the gold-standard protocol for evaluating the A2A receptor antagonism of triazolopyrimidine analogs.
Protocol: TR-FRET cAMP Accumulation Assay for A2A Antagonism
Objective: Quantify the ability of 7-substituted analogs to reverse adenosine-induced immunosuppression.
-
Step 1: Cell Line Selection & Preparation.
-
Action: Plate CHO-K1 cells stably expressing the human A2A receptor at 5,000 cells/well in a 384-well microplate.
-
Causality: CHO-K1 cells naturally lack endogenous A2A receptors. Utilizing a transfected line ensures that any cAMP flux is exclusively mediated by the target receptor, eliminating off-target noise from other adenosine receptor subtypes (A1, A2B, A3)[4].
-
-
Step 2: Compound Pre-Incubation.
-
Action: Add the triazolopyrimidine analog (titrated from 0.1 nM to 10 µM) and incubate for 15 minutes at room temperature.
-
Causality: GPCR antagonists require time to reach binding equilibrium within the orthosteric pocket. Pre-incubation prevents the highly efficacious agonist from artificially inflating the apparent IC50 of the antagonist.
-
-
Step 3: Agonist Challenge.
-
Action: Add NECA (5'-N-ethylcarboxamidoadenosine) at its predetermined EC80 concentration. Incubate for 30 minutes.
-
Causality: NECA is a stable, non-hydrolyzable adenosine analog[4]. Using the EC80 (rather than EC100 ) ensures the assay window is robust yet sensitive enough to be competitively displaced by the antagonist.
-
-
Step 4: Lysis and Ratiometric Detection (Self-Validation).
-
Action: Add the lysis buffer containing a Europium-labeled cAMP FRET donor and a d2-labeled anti-cAMP antibody. Read emission at 620 nm and 665 nm.
-
Causality & Self-Validation: This is a competitive immunoassay. The readout is the ratio of 665 nm / 620 nm. By using a ratiometric calculation, the assay internally corrects for well-to-well variations in cell dispensing, buffer volumes, or compound auto-fluorescence. If a compound precipitates and scatters light, both wavelengths are affected equally, keeping the ratio stable and preventing false positives.
-
Workflow for the derivatization and high-throughput screening of triazolopyrimidine analogs.
Conclusion
The 7-Chloro-2,6-dihydro-1H-triazolo[4,5-d]pyrimidin-5-amine scaffold is a master key in medicinal chemistry. While the parent compound is a synthetic stepping stone, its derivatives command a broad spectrum of bioactivity. By carefully selecting the C7 nucleophile, researchers can precisely tune the molecule to target cardiovascular, oncological, or inflammatory pathways with nanomolar precision.
References
-
Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activity . European Journal of Medicinal Chemistry / ORBi. URL:[Link]
-
Therapeutic potential of adenosine receptor modulators in cancer treatment . RSC Advances. URL:[Link]
-
Triazolopyrimidines identified as reversible myeloperoxidase inhibitors . ResearchGate. URL: [Link]
-
Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines . British Journal of Pharmacology / PMC. URL:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
